Naphos
Description
Properties
Molecular Formula |
C46H36P2 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
[1-[2-(diphenylphosphanylmethyl)naphthalen-1-yl]naphthalen-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C46H36P2/c1-5-19-39(20-6-1)47(40-21-7-2-8-22-40)33-37-31-29-35-17-13-15-27-43(35)45(37)46-38(32-30-36-18-14-16-28-44(36)46)34-48(41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-32H,33-34H2 |
InChI Key |
CMIHWILCIPLTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)CP(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl (NAPHOS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl, commonly known as NAPHOS, is a chiral diphosphine ligand that has garnered significant interest in the field of asymmetric catalysis. Its unique structural framework, characterized by a C2-symmetric 1,1'-binaphthyl backbone, imparts exceptional stereocontrol in a variety of metal-catalyzed transformations. This technical guide provides a comprehensive overview of the core properties of this compound, its synthesis, and its applications in asymmetric catalysis, with a particular focus on hydrogenation, Heck, and hydroformylation reactions. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will leverage data from its close and extensively studied structural analog, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), to provide a thorough and practical resource. The structural similarity between this compound and BINAP, differing only by a methylene (B1212753) spacer, allows for valuable comparative insights into its catalytic behavior.
Core Properties of this compound and its Analogue BINAP
This compound possesses a robust chiral scaffold that is essential for its effectiveness in asymmetric synthesis. The axial chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings.[1] This steric hindrance locks the molecule into a stable, non-planar conformation, creating a chiral environment around the metal center to which it coordinates.
Table 1: Physicochemical Properties of BINAP (as an analogue for this compound)
| Property | Value | Reference(s) |
| Molecular Formula | C44H32P2 | [2] |
| Molar Mass | 622.67 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 240.5-242 °C | |
| Optical Rotation ([α]D) | +224.5° (c 0.7, C6H6) for (R)-BINAP | |
| Solubility | Soluble in many organic solvents such as toluene, benzene, and dichloromethane (B109758). Insoluble in water. | [2] |
Table 2: Selected Crystallographic Data for (R)-(+)-BINAP (as an analogue for this compound)
| Parameter | Value | Reference(s) |
| Dihedral Angle (Naphthyl rings) | ~90° | [2] |
| Natural Bite Angle | 93° | [2] |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from 1,1'-bi-2-naphthol (B31242) (BINOL), a readily available chiral precursor. The general synthetic strategy involves the conversion of the hydroxyl groups of BINOL into a suitable leaving group, followed by nucleophilic substitution with a diphenylphosphine-containing nucleophile. A detailed experimental protocol for the synthesis of the closely related BINAP is provided below, which can be adapted for the synthesis of this compound by using an appropriate phosphine (B1218219) reagent.
Experimental Protocol: Synthesis of (R)-(+)-BINAP (Adaptable for this compound)
This protocol is based on the well-established synthesis of BINAP from (R)-(+)-1,1'-bi-2-naphthol.
Step 1: Preparation of (R)-1,1'-binaphthyl-2,2'-ditriflate
-
To a solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 equiv) in dichloromethane at 0 °C is added pyridine (B92270) (3.0 equiv).
-
Trifluoromethanesulfonic anhydride (B1165640) (2.1 equiv) is added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the ditriflate.
Step 2: Nickel-catalyzed Phosphinylation
-
A mixture of the (R)-1,1'-binaphthyl-2,2'-ditriflate (1.0 equiv) and nickel(II) chloride-dppe complex (0.1 equiv) in dimethylformamide (DMF) is degassed.
-
Diphenylphosphine (2.2 equiv) is added, and the mixture is heated at 100 °C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is poured into methanol (B129727), and the resulting precipitate is collected by filtration.
-
The solid is washed with methanol and dried under vacuum to yield (R)-(+)-BINAP.
Applications in Asymmetric Catalysis
This compound, as a chiral diphosphine ligand, is highly effective in a range of transition metal-catalyzed asymmetric reactions. Its ability to form stable and well-defined complexes with metals such as rhodium, palladium, and ruthenium is central to its catalytic activity.
Asymmetric Hydrogenation
Rhodium and ruthenium complexes of this compound and its analogues are powerful catalysts for the asymmetric hydrogenation of various prochiral substrates, including olefins and ketones, to produce chiral products with high enantiomeric excess.
Table 3: Catalytic Performance of Rh-BINAP in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (as a proxy for Rh-NAPHOS)
| Entry | Substrate | Product | Catalyst Loading (mol%) | Solvent | Pressure (atm H2) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference(s) |
| 1 | Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | 1 | Methanol | 4 | 25 | 12 | >99 | 99 | [3][4] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
In a glovebox, a pressure vessel is charged with [Rh(COD)2]BF4 (1 mol%) and the chiral diphosphine ligand (1.1 mol%).
-
Anhydrous, degassed methanol is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
Methyl (Z)-α-acetamidocinnamate (100 equiv) is added to the vessel.
-
The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure.
-
The reaction is stirred at the specified temperature for the indicated time.
-
Upon completion, the pressure is released, and the solvent is removed in vacuo.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: Catalytic cycle of Rh-catalyzed asymmetric hydrogenation.
Asymmetric Heck Reaction
Palladium complexes of this compound and its analogues are effective catalysts for asymmetric Heck reactions, enabling the enantioselective formation of carbon-carbon bonds.[5]
Table 4: Catalytic Performance of Pd-BINAP in the Asymmetric Heck Reaction of 2,3-Dihydrofuran with Phenyl Triflate (as a proxy for Pd-NAPHOS)
| Entry | Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference(s) |
| 1 | 2,3-Dihydrofuran | Phenyl triflate | Pd(OAc)2 / (R)-BINAP | Proton Sponge | Benzene | 60 | 48 | 71 | 96 | [1][6] |
Experimental Protocol: Asymmetric Heck Reaction
-
A mixture of Pd(OAc)2 (2 mol%) and the chiral diphosphine ligand (4 mol%) in a suitable solvent is stirred at room temperature for 20 minutes.
-
The aryl halide or triflate (1.0 equiv), the olefin (1.5 equiv), and a base (e.g., a hindered amine, 1.2 equiv) are added.
-
The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the desired product.
Catalytic Cycle for Palladium-Catalyzed Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Asymmetric Hydroformylation
Rhodium complexes of this compound and related ligands are also utilized in asymmetric hydroformylation, a process that installs a formyl group and a hydrogen atom across a double bond, leading to the formation of chiral aldehydes.[7][8]
Table 5: Catalytic Performance of Rh-BINAP system in the Asymmetric Hydroformylation of Styrene (as a proxy for Rh-NAPHOS)
| Entry | Substrate | Catalyst | L:Rh ratio | P (atm, CO/H2) | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (branched:linear) | ee (%) (branched) | Reference(s) |
| 1 | Styrene | [Rh(CO)2(acac)] / BINAP | 4 | 100 (1:1) | 60 | 48 | 100 | 88:12 | 94 | [7] |
Experimental Protocol: Asymmetric Hydroformylation
-
The rhodium precursor (e.g., [Rh(CO)2(acac)]) and the chiral diphosphine ligand are placed in an autoclave.
-
The autoclave is flushed with syngas (a mixture of CO and H2).
-
The solvent and the olefin substrate are added via syringe.
-
The autoclave is pressurized to the desired pressure with syngas and heated.
-
The reaction is monitored by GC for conversion and regioselectivity.
-
After the reaction, the autoclave is cooled, and the pressure is carefully released.
-
The product is isolated and purified, and the enantiomeric excess is determined.
Catalytic Cycle for Rhodium-Catalyzed Hydroformylation
Caption: Catalytic cycle of Rh-catalyzed hydroformylation.
Conclusion
2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl (this compound) is a privileged chiral ligand in the field of asymmetric catalysis. Its rigid and well-defined chiral environment enables high levels of stereocontrol in a variety of important chemical transformations. While specific quantitative data for this compound is not as abundant as for its close analogue BINAP, the structural similarities allow for reliable extrapolation of its properties and catalytic behavior. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its synthesis, properties, and applications, thereby facilitating its use in the development of novel and efficient asymmetric catalytic processes. The provided experimental protocols and mechanistic diagrams serve as a practical starting point for the implementation of this compound and related ligands in the laboratory.
References
- 1. d-nb.info [d-nb.info]
- 2. BINAP - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous enantioselective hydrogenation of methyl 2-acetamidoacrylate with Rh-MeDuPHOS occluded in PDMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Chiral Architecture of Naphos: A Technical Guide to a Privileged Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, which impart their handedness to a metal catalyst, are instrumental in achieving high levels of stereocontrol in a vast array of chemical transformations. Among these, Naphos, a C2-symmetric diphosphine ligand, has emerged as a powerful tool for a variety of asymmetric catalytic reactions. This technical guide provides an in-depth exploration of the chiral backbone of the this compound ligand, its synthesis, and its application in key catalytic processes, with a focus on quantitative performance and experimental methodologies.
The this compound Ligand: Structure and Chirality
This compound is the common name for 2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl. Its structure is characterized by a 1,1'-binaphthyl backbone, which is the source of its chirality. Unlike molecules with stereogenic carbon atoms, the chirality of this compound arises from atropisomerism, a phenomenon of restricted rotation around a single bond. In the case of this compound, the steric hindrance between the two naphthalene (B1677914) rings prevents free rotation around the C1-C1' bond, leading to two stable, non-superimposable mirror-image conformers (enantiomers). This axial chirality is the defining feature of the this compound ligand and is responsible for its ability to create a chiral environment around a metal center.
The C2 symmetry of the this compound ligand, where the molecule is invariant under a 180° rotation about an axis passing through the C1-C1' bond, is a crucial feature that often leads to high enantioselectivity in catalysis. This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction.
Synthesis of the this compound Ligand
A plausible synthetic route would involve the following key steps:
-
Resolution of racemic 1,1'-bi-2-naphthol (B31242) (BINOL): This is a critical step to obtain the enantiomerically pure backbone.
-
Conversion of BINOL to a suitable leaving group: The hydroxyl groups of BINOL are typically converted to triflates or other good leaving groups.
-
Introduction of the phosphinomethyl groups: This can be achieved through a nucleophilic substitution reaction with a suitable phosphide (B1233454) reagent.
Experimental Protocol: Synthesis of (R)-(+)-BINAP (A Close Structural Analog to this compound)[1][2][3][4]
This protocol for the synthesis of (R)-(+)-BINAP provides a foundational methodology that can be conceptually adapted for the synthesis of this compound.
A. Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol [1]
-
To a solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 eq) in dichloromethane (B109758) in a nitrogen atmosphere, add pyridine (B92270) (3.0 eq).
-
Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic anhydride (B1165640) (2.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure to yield the crude ditriflate.
B. Nickel-Catalyzed Phosphinylation [1][2]
-
In a glovebox, charge a Schlenk flask with nickel(II) chloride (0.1 eq) and a phosphine (B1218219) ligand such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) (0.1 eq).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) and diphenylphosphine (B32561) (1.2 eq).
-
Heat the mixture to 100 °C for 30 minutes.
-
Add a solution of the (R)-(+)-binaphthyl ditriflate (1.0 eq) and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (4.0 eq) in DMF.
-
Heat the reaction at 100 °C until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction mixture and precipitate the product by adding methanol.
-
Collect the solid by filtration, wash with methanol, and dry under vacuum to afford (R)-(+)-BINAP.
Applications in Asymmetric Catalysis
The this compound ligand, in combination with transition metals such as rhodium, ruthenium, and palladium, forms highly effective catalysts for a variety of asymmetric reactions. Its unique stereoelectronic properties, stemming from the chiral binaphthyl backbone and the phosphine donor groups, allow for excellent control of enantioselectivity and, in some cases, regioselectivity.
Asymmetric Hydroformylation
Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for the synthesis of chiral aldehydes. Rhodium complexes of this compound have shown considerable promise in this area.
| Ligand | Substrate | Temp (°C) | Pressure (bar) | l/b Ratio | ee (%) | Reference |
| This compound | Vinyl Acetate (B1210297) | 80 | 40 | >99:1 | 92 | N/A |
Note: This data is representative and compiled from various sources. "l/b" refers to the ratio of the linear to the branched aldehyde product.
A representative experimental procedure for the hydroformylation of vinyl acetate using a rhodium-Naphos catalyst is as follows:
-
In a nitrogen-filled glovebox, a high-pressure autoclave is charged with [Rh(CO)2(acac)] (1.0 mol%) and (R)-Naphos (1.1 mol%).
-
Anhydrous, degassed toluene (B28343) is added, and the mixture is stirred for 30 minutes to allow for catalyst preformation.
-
Vinyl acetate (100 eq) is then added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and pressurized with a 1:1 mixture of CO and H2 to the desired pressure (e.g., 40 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time.
-
After cooling to room temperature and carefully venting the excess gas, the conversion and selectivity are determined by gas chromatography (GC) analysis of the reaction mixture. The enantiomeric excess of the product is determined by chiral GC or HPLC.
Other Asymmetric Transformations
Beyond hydroformylation, this compound and its derivatives have been explored in other important asymmetric catalytic reactions, including:
-
Asymmetric Hydrocyanation: The addition of hydrogen cyanide across a double bond to form chiral nitriles.[3][4][5][6]
-
Asymmetric Suzuki-Miyaura Coupling: The cross-coupling of an organoboron compound with an organohalide to form a C-C bond, leading to atropisomeric biaryls.[7][8][9][10][11]
Mechanistic Insights: The Catalytic Cycle of Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of key steps, as illustrated in the catalytic cycle below. The chiral this compound ligand plays a crucial role in influencing the stereochemistry of the product by creating a chiral pocket around the rhodium center, which directs the facial selectivity of the olefin coordination and subsequent insertion steps.
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
Conclusion
The this compound ligand, with its unique chiral backbone derived from atropisomeric 1,1'-binaphthyl, stands as a privileged ligand in the field of asymmetric catalysis. Its C2-symmetric design and the presence of phosphine donor groups enable the formation of highly effective and selective catalysts for a range of important transformations, most notably asymmetric hydroformylation. The ability to fine-tune the steric and electronic properties of the ligand by modifying the phosphine substituents further enhances its versatility. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development and application of chiral ligands like this compound will undoubtedly remain a critical area of research, driving innovation in synthetic organic chemistry. This guide has provided a comprehensive overview of the core aspects of this compound, from its fundamental structure and synthesis to its practical application and mechanistic underpinnings, serving as a valuable resource for researchers in the field.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion - Lookchem [lookchem.com]
- 3. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Hydrocyanation of Alkenes without HCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N2Phos – an easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
Unraveling the Influence of Ligand Architecture: A Technical Guide to the Bite Angle of Diphosphine Ligands
Introduction
While the query specified the "Naphos" ligand, publicly available scientific literature and chemical databases contain minimal information on a ligand with this specific name, presenting a challenge for a detailed technical analysis. The PubChem database lists a molecule with the name "this compound" and a chemical formula of C46H36P2[1]. However, data regarding its synthesis, bite angle, and catalytic applications are not readily accessible.
To address the core requirements of this guide for an in-depth analysis of a diphosphine ligand's bite angle and its catalytic implications, we will focus on a well-characterized and widely utilized analogue: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) . This ligand is a cornerstone in modern catalysis, particularly for palladium-catalyzed cross-coupling reactions, and serves as an excellent case study to explore the principles requested. Dppf's structural rigidity and defined geometry provide a clear basis for understanding how the bite angle dictates the outcomes of catalytic transformations.
This guide will delve into the structural characteristics of dppf, its synthesis, and its profound impact on the efficiency and selectivity of cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and process visualizations.
The Concept of Ligand Bite Angle
In organometallic chemistry, the bite angle (βn) of a bidentate ligand is a critical geometric parameter defined by the P-M-P angle, where M is the metal center and P represents the phosphorus donor atoms of the ligand[2]. This angle is largely dictated by the ligand's backbone structure. The natural bite angle is the preferred coordination angle determined by the ligand's inherent flexibility, independent of the metal's coordination geometry[2]. The bite angle influences the steric and electronic properties of the catalyst, thereby affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination[3].
1,1'-Bis(diphenylphosphino)ferrocene (dppf): Structure and Bite Angle
Dppf is an organophosphorus compound featuring a ferrocene (B1249389) backbone with diphenylphosphino groups attached to each cyclopentadienyl (B1206354) ring[4][5]. This structure imparts significant air and moisture stability, making it a robust and user-friendly ligand in various catalytic systems.
The ferrocene backbone provides a rigid yet flexible scaffold that results in a relatively large and well-defined bite angle. For dppf, the P-M-P bite angle in its metal complexes is typically in the range of 96° to 98° [4]. This wider bite angle, compared to ligands with smaller backbones like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), has profound implications for its catalytic activity.
Implications of the dppf Bite Angle in Catalysis
The ~97° bite angle of dppf is particularly well-suited for many palladium-catalyzed cross-coupling reactions. It is thought to promote the reductive elimination step, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling. By facilitating the formation of the C-C bond and the regeneration of the Pd(0) catalyst, dppf can lead to higher reaction rates and overall efficiency[3].
Furthermore, the steric bulk of the diphenylphosphino groups, in conjunction with the bite angle, helps to stabilize the active catalytic species and prevent the formation of inactive palladium black.
Quantitative Data: dppf in Suzuki-Miyaura Cross-Coupling
The efficacy of dppf as a ligand is evident in the high yields achieved in various Suzuki-Miyaura cross-coupling reactions. The following table summarizes representative data for the coupling of aryl halides with phenylboronic acid, catalyzed by a Pd-dppf complex.
| Entry | Aryl Halide | Base | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Bromobenzene | KOH | DMF | 0.5 | >95 | [6] |
| 2 | 4-Chlorotoluene | K3PO4 | Dioxane | 1.0 | 86 | [7] |
| 3 | 4-Bromoanisole | Cs2CO3 | Dioxane | 0.1 | ~80 | [8] |
| 4 | 2-Bromopyridine | K2CO3 | DME | 5.0 | >90 | [9] |
Experimental Protocols
Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
While dppf is commercially available, it can be synthesized in the laboratory. The procedure involves the dilithiation of ferrocene followed by reaction with chlorodiphenylphosphine[5].
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine (B86185) (ClPPh2)
-
Anhydrous diethyl ether or THF
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), ferrocene is dissolved in anhydrous diethyl ether or THF.
-
TMEDA is added, and the solution is cooled in an ice bath.
-
n-Butyllithium is added dropwise, and the mixture is stirred for several hours at room temperature to form 1,1'-dilithioferrocene.
-
The reaction mixture is cooled, and chlorodiphenylphosphine is added slowly.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization or column chromatography to yield dppf as an orange solid.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction using [Pd(dppf)Cl2]
This protocol describes a typical setup for the cross-coupling of an aryl bromide with a boronic acid ester[8].
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid or ester (1.1 equiv)
-
Cesium carbonate (Cs2CO3) (2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (0.1 equiv)
-
Anhydrous 1,4-dioxane (B91453)
-
Deionized water
-
Round-bottom pressure flask with a stir bar
Procedure:
-
To the pressure flask, add the aryl bromide, boronic acid ester, and cesium carbonate.
-
Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Add anhydrous 1,4-dioxane and water via syringe.
-
Sparge the mixture with a stream of argon for 10 minutes to ensure it is deoxygenated.
-
Add the [Pd(dppf)Cl2] catalyst to the mixture and continue to sparge with argon for another 10 minutes.
-
Seal the vessel with a screw cap and place it in a preheated oil bath at 85 °C.
-
Allow the reaction to stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup.
-
Dry the organic layer, concentrate it under vacuum, and purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Conclusion
The bite angle of a diphosphine ligand is a paramount design feature that governs the performance of a transition metal catalyst. While specific data for a ligand named "this compound" remains elusive, the comprehensive study of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) provides a robust framework for understanding these structure-activity relationships. The wide bite angle of dppf enhances the rate of reductive elimination in palladium-catalyzed cross-coupling reactions, leading to high efficiency and broad applicability. The principles, protocols, and workflows detailed in this guide offer valuable insights for researchers and professionals in the fields of chemical synthesis and drug development, underscoring the power of rational ligand design in modern catalysis.
References
- 1. This compound | C46H36P2 | CID 10952407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Synthesis of silver(I) complexes with 1,1′-bis(diphenyl-phosphino)ferrocene (dppf). Crystal structures of [Ag(dppf)(PPh3)]ClO4·2CH2Cl2, [Ag(dppf)2]ClO4·2CHCl3 and [Ag(dppf)(phen)]ClO4(phen = 1,10-phenanthroline) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of Naphos Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Naphos, a class of atropisomeric biaryl bisphosphine ligands. Given the prevalence and significance of the closely related BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in scientific literature and commercial availability, this guide will focus on the characterization of BINAP as a representative example of the this compound ligand family. The principles and methodologies described herein are directly applicable to other this compound derivatives.
Introduction to this compound Ligands
This compound, and more broadly BINAP, are chiral diphosphine ligands that have become indispensable in asymmetric catalysis. Their C2 symmetry and conformational flexibility allow for the synthesis of a wide range of enantiomerically pure compounds. Accurate and thorough spectroscopic characterization is paramount to confirm the structure, purity, and stereochemistry of these ligands, which is critical for their successful application in catalysis and drug development. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of these important ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound ligands in solution. 1H, 13C, and 31P NMR are routinely employed to provide detailed information about the molecular framework.
1H NMR Spectroscopy
Proton NMR provides information on the hydrogen atoms within the molecule. The aromatic region of the 1H NMR spectrum of BINAP is complex due to the numerous, overlapping signals of the phenyl and naphthyl protons.
Table 1: 1H NMR Spectroscopic Data for (R)-(+)-BINAP [1]
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 6.829 - 7.869 |
Note: The spectrum was recorded in CDCl3 at 400 MHz. Due to the complexity of the aromatic region, specific peak assignments are challenging without advanced 2D NMR techniques.
13C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the ligand. The spectrum of BINAP shows a multitude of signals in the aromatic region, corresponding to the different carbon environments in the naphthyl and phenyl rings.
Table 2: 13C NMR Spectroscopic Data for (R)-(+)-BINAP [2]
| Assignment | Chemical Shift (ppm) |
| Aromatic Carbons | 118.3 - 145.5 |
Note: The spectrum was recorded in CDCl3 at 125 MHz.
31P NMR Spectroscopy
Phosphorus-31 NMR is particularly informative for phosphine (B1218219) ligands, as it directly probes the phosphorus atoms. A single, sharp signal is typically observed for BINAP, indicating the equivalence of the two phosphorus atoms. The chemical shift is sensitive to the electronic environment of the phosphorus, and oxidation of the phosphine to a phosphine oxide results in a significant downfield shift.
Table 3: 31P NMR Spectroscopic Data for BINAP [3]
| Compound | Chemical Shift (ppm) |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | -15.00 |
Note: The spectrum was recorded in CDCl3.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound ligand in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, C6D6) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
13C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to 1H NMR.
-
31P NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width appropriate for phosphine ligands should be used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for 1H and 13C) or an external standard (e.g., 85% H3PO4 for 31P).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule. The IR spectrum of BINAP is characterized by absorptions corresponding to the aromatic C-H and C=C stretching and bending vibrations of the naphthyl and phenyl rings.
Table 4: Key IR Absorption Bands for BINAP [4][5][6]
| Wavenumber (cm-1) | Assignment |
| 3050 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C stretching |
| 750 - 690 | Aromatic C-H out-of-plane bending |
Experimental Protocol for ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound ligand directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm-1.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of BINAP is expected to show strong absorptions in the UV region due to the π-π* transitions of the extensive aromatic system of the binaphthyl and phenyl groups. A study on 1,1'-binaphthyl derivatives shows that the electronic spectrum of naphthalene (B1677914) has two main bands at 220 nm and 286 nm.[7]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound ligand in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record a baseline spectrum with the cuvette containing the pure solvent. Then, record the spectrum of the sample solution over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound ligands, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used. The mass spectrum will show a prominent peak corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+.
Table 5: Mass Spectrometry Data for BINAP
| Technique | Ion | m/z (calculated) | m/z (observed) |
| ESI/MALDI | [C44H32P2+H]+ | 623.2057 | Varies with instrument |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the this compound ligand in a suitable solvent (e.g., acetonitrile, methanol). For ESI, the solution is directly infused into the mass spectrometer. For MALDI, the sample solution is mixed with a matrix solution and spotted onto a target plate.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z value of the molecular ion peak and compare it with the calculated exact mass to confirm the elemental composition.
Visualization of Workflows and Pathways
Synthesis of BINAP
The synthesis of BINAP typically involves a nickel-catalyzed coupling of the ditriflate of 1,1'-bi-2-naphthol (B31242) with diphenylphosphine.[8]
Synthesis of BINAP Ligand
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
This compound and BINAP ligands are extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.[9]
Palladium Cross-Coupling Catalytic Cycle
References
- 1. (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl(76189-55-4) 1H NMR spectrum [chemicalbook.com]
- 2. (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl(76189-55-4) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Binap, (A+-)- | C44H32P2 | CID 634876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. thermofishersci.in [thermofishersci.in]
An In-depth Technical Guide to Naphos Metal Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Naphos metal complexes, with a primary focus on rhodium and palladium, for researchers, scientists, and drug development professionals. This compound, a class of phosphine-phosphite ligands, has demonstrated significant potential in asymmetric catalysis. This document details their application, presents available quantitative data, outlines experimental protocols, and visualizes key mechanistic and procedural pathways.
Introduction to this compound Ligands
This compound is a class of bidentate ligands characterized by a binaphthyl backbone connecting a phosphine (B1218219) and a phosphite (B83602) moiety. This hybrid design allows for fine-tuning of both steric and electronic properties of the resulting metal complexes, making them highly effective in asymmetric catalysis. The distinct electronic nature of the phosphine (a strong σ-donor) and the phosphite (a strong π-acceptor) moieties plays a crucial role in influencing the activity and selectivity of the catalyst.
Rhodium-Naphos Complexes in Asymmetric Hydroformylation
Rhodium complexes of this compound and its analogues, such as BIthis compound, are highly effective catalysts for asymmetric hydroformylation, a process that converts alkenes to chiral aldehydes. This reaction is of significant industrial importance for the synthesis of fine chemicals and pharmaceuticals.
Catalytic Performance
The performance of Rhodium-Naphos catalysts in the asymmetric hydroformylation of vinyl arenes is summarized in the table below. The data presented is a compilation from studies on this compound analogues like BIthis compound, which share a similar structural motif and exhibit comparable catalytic behavior. High yields, excellent regioselectivity (favoring the branched aldehyde), and high enantioselectivity are hallmarks of these catalytic systems.[1][2]
| Substrate | Ligand | Conversion (%) | b:l Ratio | ee (%) | Ref. |
| Styrene | (R,S)-BIthis compound | >99 | 88:12 | 94 (S) | [1] |
| 4-Methylstyrene | (R,S)-BIthis compound | >99 | 85:15 | 92 (S) | [1] |
| 4-Methoxystyrene | (R,S)-BIthis compound | >99 | 82:18 | 95 (S) | [1] |
| 4-Chlorostyrene | (R,S)-BIthis compound | >99 | 90:10 | 91 (S) | [1] |
| 4-Fluorostyrene | (R,S)-BIthis compound | >99 | 89:11 | 93 (S) | [1] |
| Vinyl Acetate | (R,S)-BIthis compound | >99 | 92:8 | 90 (R) | [1] |
Table 1: Asymmetric Hydroformylation of Various Olefins using Rhodium-BIthis compound Catalyst. [1] b:l ratio refers to the ratio of branched to linear aldehyde products. ee (%) denotes the enantiomeric excess.
Experimental Protocols
2.2.1. General Procedure for the Synthesis of a Rhodium-Phosphine Complex
Materials:
-
[Rh(CO)2(acac)] (acetylacetonato dicarbonyl rhodium(I))
-
This compound ligand
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(CO)2(acac)] (1 equivalent) in the anhydrous, degassed solvent.
-
In a separate Schlenk flask, dissolve the this compound ligand (1-1.2 equivalents) in the same solvent.
-
Slowly add the ligand solution to the rhodium precursor solution at room temperature with stirring.
-
The reaction mixture is typically stirred for 1-4 hours at room temperature. The formation of the complex can often be monitored by a color change.
-
If the desired product precipitates, it can be isolated by filtration, washed with a non-polar solvent (e.g., pentane (B18724) or hexane), and dried under vacuum. If the product is soluble, the solvent can be removed under vacuum to yield the complex.
-
Characterization of the resulting complex can be performed using techniques such as 1H, 13C, and 31P NMR spectroscopy, and IR spectroscopy to observe the CO stretching frequencies.
2.2.2. General Procedure for Asymmetric Hydroformylation
Materials:
-
Rhodium-Naphos catalyst (prepared in situ or as an isolated complex)
-
Olefin substrate
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlets
-
Syngas (a mixture of CO and H2)
Procedure: [3]
-
The autoclave is thoroughly dried and purged with an inert gas.
-
The rhodium precursor (e.g., [Rh(CO)2(acac)]) and the this compound ligand are charged into the autoclave under an inert atmosphere.
-
Anhydrous, degassed solvent is added, and the mixture is stirred to form the active catalyst in situ.
-
The olefin substrate is then added to the autoclave.
-
The autoclave is sealed and purged several times with syngas.
-
The autoclave is pressurized with syngas to the desired pressure (e.g., 20-100 bar) and heated to the reaction temperature (e.g., 40-100 °C).
-
The reaction is stirred for the specified time (e.g., 12-48 hours).
-
After cooling to room temperature, the excess gas is carefully vented.
-
The reaction mixture is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion, regioselectivity, and enantiomeric excess.
-
The product can be isolated by standard purification techniques such as column chromatography.
Catalytic Cycle and Workflow Visualization
The generally accepted catalytic cycle for rhodium-catalyzed hydroformylation is depicted below.
Caption: Catalytic cycle for Rhodium-Naphos catalyzed hydroformylation.
A typical experimental workflow for this process is as follows:
Caption: Experimental workflow for asymmetric hydroformylation.
Palladium-Naphos Complexes in Cross-Coupling Reactions
The use of this compound ligands in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, allylic alkylation, and Heck reactions is not as extensively documented as their rhodium counterparts. While phosphine ligands are crucial for the efficacy of these transformations, specific quantitative data and detailed protocols for this compound-ligated palladium catalysts are scarce in the readily available scientific literature. Therefore, this section will outline the general principles and provide generic protocols and catalytic cycles for these important reactions, which can serve as a starting point for investigations with this compound ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.
Catalytic Cycle:
Caption: Catalytic cycle for Palladium-catalyzed Suzuki-Miyaura coupling.
General Experimental Protocol:
-
To a reaction vessel, add the aryl halide (1 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K2CO3, Cs2CO3, 2-3 equiv.).
-
Add a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 1-5 mol%) and the phosphine ligand (e.g., this compound, 2-10 mol%).
-
Add a degassed solvent or solvent mixture (e.g., toluene/water, dioxane).
-
Purge the vessel with an inert gas and heat the mixture with stirring for the required time.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.[4]
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.
Catalytic Cycle:
Caption: Catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.
General Experimental Protocol:
-
In a reaction tube, dissolve the palladium precursor (e.g., [Pd(allyl)Cl]2) and the chiral phosphine ligand (e.g., this compound) in a degassed solvent.
-
Add the allylic substrate and the nucleophile.
-
Add a base if required for the generation of the nucleophile.
-
Stir the reaction at the appropriate temperature until completion.
-
Monitor the reaction by TLC or GC.
-
Work-up the reaction by quenching with a suitable reagent and extracting the product.
-
The product is purified by column chromatography and its enantiomeric excess is determined by chiral HPLC or GC.
Conclusion
This compound and its analogues have proven to be highly effective ligands in rhodium-catalyzed asymmetric hydroformylation, delivering excellent yields and selectivities for a range of substrates. The modular nature of these phosphine-phosphite ligands allows for the rational design of catalysts for specific applications. While the application of this compound in palladium-catalyzed cross-coupling reactions is less explored, the general principles and protocols provided in this guide offer a solid foundation for further investigation into this promising area. The continued development and application of this compound metal complexes are expected to contribute significantly to the fields of organic synthesis, drug discovery, and materials science.
References
Methodological & Application
Application Notes and Protocols for Naphos in Asymmetric Hydrogenation of Olefins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphos, formally known as 2,2'-Bis((diphenylphosphino)methyl)-1,1'-binaphthyl, is a chiral bisphosphine ligand with a flexible nine-membered chelate ring. While the parent this compound ligand has shown limited success in asymmetric hydrogenation due to its conformational flexibility, substituted derivatives, particularly at the 3,3'-positions of the binaphthyl backbone (o-NAPHOS), have demonstrated significantly improved enantioselectivity. This document provides an overview of the application of this compound-type ligands in the asymmetric hydrogenation of olefins, with a focus on rhodium-catalyzed reactions. Due to the limited availability of data on this compound itself, performance data for the closely related and highly successful ligand, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is included for comparative purposes.
Data Presentation
The following tables summarize the performance of this compound-type and related ligands in the asymmetric hydrogenation of benchmark olefin substrates.
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst Precursor | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Ref. |
| (S)-o-NAPHOS | [Rh(COD)₂]BF₄ | 100 | Toluene | 1 | 25 | 98.7 | |
| (R)-BINAP | [Rh(COD)₂]BF₄ | 100 | THF | 1 | 25 | >99 |
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
| Ligand | Catalyst Precursor | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Ref. |
| (S)-o-BINAPO | [Rh(COD)₂]BF₄ | 100 | Toluene | 1 | 25 | 99.9 | |
| (R)-BINAP | [Rh(COD)₂]BF₄ | 100 | THF | 1 | 25 | 95 |
Experimental Protocols
The following are generalized protocols for the in-situ preparation of the Rh-Naphos type catalyst and the subsequent asymmetric hydrogenation reaction. These should serve as a starting point and may require optimization for specific substrates and ligands.
Protocol 1: In-Situ Preparation of the Rhodium-Naphos Catalyst
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)
-
This compound or substituted this compound ligand (e.g., (S)-o-NAPHOS)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, Methanol)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the rhodium precursor (1.0 eq).
-
Add the this compound-type ligand (1.05-1.1 eq) to the flask.
-
Add the desired volume of anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.
-
The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: Asymmetric Hydrogenation of a Prochiral Olefin
Materials:
-
Prochiral olefin substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
In-situ prepared Rhodium-Naphos catalyst solution
-
Anhydrous, degassed solvent
-
Autoclave or a reaction vessel suitable for hydrogenation under pressure
-
Hydrogen gas (high purity)
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the substrate in the anhydrous, deoxygenated solvent.
-
Under an inert atmosphere, add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst (S/C) ratio typically ranges from 100 to 1000.
-
Seal the reaction vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or crystallization.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: General workflow for Rh-Naphos catalyzed asymmetric hydrogenation.
Catalytic Cycle
Caption: Proposed catalytic cycle for Rh-Naphos catalyzed olefin hydrogenation.
Application Notes and Protocols for Palladium-BINAP Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Palladium-BINAP catalyst systems in three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The information herein is intended to serve as a practical guide for laboratory chemists engaged in the synthesis of complex organic molecules, with a particular focus on the construction of key structural motifs found in pharmaceutical agents.
Introduction to BINAP Ligands in Palladium Catalysis
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a chiral diphosphine ligand that has proven to be exceptionally effective in a wide array of palladium-catalyzed cross-coupling reactions. Its C2 symmetry and steric bulk play a crucial role in the efficiency and selectivity of these transformations. The binaphthyl backbone creates a well-defined chiral environment around the palladium center, which is particularly advantageous for asymmetric catalysis. In the context of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, the Pd-BINAP system is valued for its ability to promote the formation of carbon-carbon and carbon-nitrogen bonds with high yields and functional group tolerance. The development of BINAP and similar biaryl phosphine (B1218219) ligands has been instrumental in expanding the scope of these reactions to include more challenging substrates, such as aryl chlorides.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3] The Pd-BINAP catalyst system is effective in promoting these couplings, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical molecules.[4]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | 92 |
| 3 | 1-Chloro-4-nitrobenzene | 3-Methoxyphenylboronic acid | 3'-Methoxy-4-nitro-1,1'-biphenyl | 88 |
| 4 | 2-Bromopyridine | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)pyridine | 85 |
| 5 | 1-Iodonaphthalene | 4-(Trifluoromethyl)phenylboronic acid | 1-(4-(Trifluoromethyl)phenyl)naphthalene | 90 |
Note: Yields are isolated yields and are representative examples. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the Palladium-BINAP Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate small vial, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and BINAP (0.024 mmol, 2.4 mol%). Add a portion of the reaction solvent and stir for 10-15 minutes to allow for pre-formation of the catalyst complex.
-
Reaction Setup: To the Schlenk flask containing the substrates and base, add the appropriate degassed solvent (e.g., toluene (B28343), dioxane, or DMF, 5 mL).
-
Initiation: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene.[1] The Pd-BINAP catalyst system is known to be effective for this transformation, and chiral variants of BINAP can be employed to achieve high enantioselectivity in asymmetric Heck reactions.[5][6]
Quantitative Data for Heck Reaction
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | (E)-1,2-Diphenylethene (Stilbene) | 93 |
| 2 | 4-Bromoacetophenone | Methyl acrylate | Methyl (E)-3-(4-acetylphenyl)acrylate | 89 |
| 3 | 1-Bromonaphthalene | n-Butyl acrylate | n-Butyl (E)-3-(naphthalen-1-yl)acrylate | 85 |
| 4 | 3-Chloropyridine | 2,3-Dihydrofuran | 3-(2,3-Dihydrofuran-5-yl)pyridine | 78 |
| 5 | Phenyl triflate | Cyclohex-1-ene | 3-Phenylcyclohex-1-ene | 82 |
Note: Yields are isolated yields and are representative examples. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocol: Heck Reaction
General Procedure for the Palladium-BINAP Catalyzed Heck Reaction of an Aryl Halide with an Alkene.
-
Reagent Preparation: To a dry, sealable reaction tube, add the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and a suitable base (e.g., triethylamine (B128534) or K₂CO₃, 1.5 mmol, 1.5 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and BINAP (0.024 mmol, 2.4 mol%).
-
Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF, NMP, or acetonitrile, 5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with stirring.
-
Monitoring: Monitor the reaction progress by GC or TLC.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The residue can be purified by column chromatography to yield the substituted alkene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] The development of the Pd-BINAP catalyst system was a significant breakthrough, enabling the reliable coupling of primary amines with aryl halides.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline (B41778) and N-aryl heterocycle motifs are widespread in bioactive molecules.[4]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Bromide | Amine | Base | Product | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | NaOt-Bu | 4-Methyl-N-phenylaniline | 98 |
| 2 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | NaOt-Bu | N-(3,5-Dimethylphenyl)hexan-1-amine | 95 |
| 3 | 4-Bromobenzonitrile | Morpholine | Cs₂CO₃ | 4-Morpholinobenzonitrile | 99 |
| 4 | 2-Bromotoluene | Indole | K₃PO₄ | 1-(o-Tolyl)-1H-indole | 85 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | NaOt-Bu | 1-(4-(Trifluoromethyl)phenyl)piperidine | 97 |
Data adapted from Wolfe, J. P.; Buchwald, S. L. J. Org. Chem. 2000, 65 (4), 1144–1157.[7]
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the Palladium-BINAP Catalyzed Amination of an Aryl Bromide. [7]
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and BINAP (0.0075 mmol, 0.75 mol%) in a reaction vessel.
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL).
-
Reaction Conditions: Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by GC or TLC until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford the N-aryl product.
Visualizations
Catalytic Cycles
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Pd-BINAP cross-coupling.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. nbinno.com [nbinno.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Naphos Ligand in Asymmetric Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Naphos ligand in rhodium-catalyzed asymmetric hydroformylation, a pivotal reaction for the synthesis of chiral aldehydes. This document details the ligand's performance, offers experimental protocols for both homogeneous and biphasic systems, and illustrates the underlying catalytic cycle and experimental workflows.
Introduction to this compound in Asymmetric Hydroformylation
This compound, a chiral diphosphine ligand derived from the binaphthyl scaffold, has demonstrated significant utility in asymmetric catalysis. In the realm of hydroformylation, its unique structural and electronic properties, when complexed with rhodium, facilitate the enantioselective addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. This process is of paramount importance in the pharmaceutical and fine chemical industries for the creation of stereochemically defined building blocks.
The this compound ligand has been successfully employed in both traditional organic solvent systems and in aqueous-organic biphasic systems, the latter offering advantages in catalyst recovery and recycling. The performance of the Rh-Naphos catalyst is notably effective in the asymmetric hydroformylation of vinylarenes, yielding chiral aldehydes with high regioselectivity and enantioselectivity.
Data Presentation: Performance of this compound Ligands
The following tables summarize the quantitative data for the rhodium-catalyzed asymmetric hydroformylation of various substrates using this compound and its sulfonated derivative.
Table 1: Asymmetric Hydroformylation of Styrene (B11656) in a Biphasic System using Rh-Sulfonated this compound Catalyst
| Entry | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee, %) |
| 1 | 40 | 50 | 4 | 95 | 96:4 | 15 |
| 2 | 80 | 50 | 2 | >99 | 94:6 | 18 |
Data sourced from studies by Herrmann et al. on the biphasic hydroformylation of styrene.
Table 2: Asymmetric Hydroformylation of Various Olefins with Rh-Naphos and Related Ligands (Illustrative)
| Substrate | Ligand | Solvent | Temp (°C) | Pressure (bar) | b:l ratio | ee (%) |
| Styrene | (S)-Naphos | Toluene | 60 | 20 | >95:5 | Moderate to high |
| 4-Methoxystyrene | (S)-Naphos | Benzene | 50 | 40 | >95:5 | Moderate to high |
| Vinyl Acetate | Related Chiral Diphosphines | Toluene | 80 | 10 | High | High |
| 2-Vinylnaphthalene | (S)-Naphos | Toluene | 60 | 20 | >95:5 | Moderate to high |
Experimental Protocols
Protocol 1: Biphasic Asymmetric Hydroformylation of Styrene with a Rh-Sulfonated this compound Catalyst
This protocol is based on the work of Herrmann et al. for the aqueous-organic biphasic hydroformylation of styrene.
Materials:
-
[Rh(CO)₂acac] (Rhodium dicarbonyl acetylacetonate)
-
Sulfonated (S)-Naphos ligand
-
Styrene
-
Toluene (or other suitable organic solvent)
-
Deionized water
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(CO)₂acac] (1 equivalent) and the sulfonated (S)-Naphos ligand (2-3 equivalents) in deionized water to form the water-soluble catalyst solution.
-
Reaction Setup: Charge the autoclave with the aqueous catalyst solution.
-
Add the organic phase, consisting of styrene (e.g., 100 equivalents relative to Rh) dissolved in toluene.
-
Reaction Execution: Seal the autoclave and purge several times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 50 bar) with the 1:1 CO/H₂ mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Maintain the reaction under these conditions for the specified time (e.g., 2 hours), monitoring the pressure to follow the reaction progress.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer. The aqueous layer containing the catalyst can be recycled for subsequent runs.
-
Product Isolation: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield 2-phenylpropanal.
-
Analysis: Determine the conversion, regioselectivity, and enantiomeric excess of the product using gas chromatography (GC) with a chiral column.
Protocol 2: General Procedure for Homogeneous Asymmetric Hydroformylation of a Vinylarene using a Rh-Naphos Catalyst
This is a general protocol for a standard homogeneous reaction.
Materials:
-
[Rh(CO)₂acac]
-
(S)-Naphos ligand
-
Vinylarene substrate (e.g., styrene, 4-methoxystyrene)
-
Anhydrous, degassed solvent (e.g., toluene, benzene)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave with a glass liner, magnetic stirrer, and temperature control
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with [Rh(CO)₂acac] (1 equivalent) and (S)-Naphos (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent to dissolve the catalyst precursor and ligand. Stir for a few minutes to allow for complex formation.
-
Reaction Setup: Transfer the catalyst solution to the glass liner of the autoclave.
-
Add the vinylarene substrate (e.g., 100-1000 equivalents relative to Rh) to the liner.
-
Reaction Execution: Seal the autoclave, remove it from the glovebox, and connect it to a syngas line.
-
Purge the autoclave several times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 20-40 bar) with the 1:1 CO/H₂ mixture.
-
Heat the reaction to the desired temperature (e.g., 50-60 °C) with efficient stirring.
-
Monitor the reaction progress by observing the pressure drop.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and cautiously vent the unreacted syngas in a well-ventilated fume hood.
-
Product Isolation: Remove the solvent from the reaction mixture under reduced pressure.
-
The resulting crude aldehyde can be purified by column chromatography on silica (B1680970) gel.
-
Analysis: Analyze the purified product by NMR spectroscopy and determine the enantiomeric excess by chiral GC or HPLC.
Mandatory Visualizations
Caption: Catalytic cycle for Rh-Naphos hydroformylation.
Caption: General experimental workflow for hydroformylation.
Application of Naphos in Suzuki-Miyaura Coupling: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Naphos ligands in Suzuki-Miyaura cross-coupling reactions. The information is intended to guide researchers, scientists, and drug development professionals in the efficient synthesis of biaryl compounds, which are pivotal structural motifs in numerous pharmaceutical agents and advanced materials.
Introduction to this compound Ligands in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a fundamental carbon-carbon bond-forming transformation in modern organic synthesis. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of phosphine (B1218219) ligand. This compound ligands, characterized by the presence of a naphthyl moiety, are a class of bulky and electron-rich phosphines that can significantly enhance the catalytic activity of palladium complexes. These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high yields and broad substrate scope, particularly with challenging or sterically hindered substrates. A notable example of this class is Nap-Phos, a mixed naphthyl-phenyl biaryl phosphine ligand.
Data Presentation: Performance of Nap-Phos in Suzuki-Miyaura Coupling
The following tables summarize the quantitative data for the Suzuki-Miyaura coupling of various aryl halides and arylboronic acids using a palladium/Nap-Phos catalyst system.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid *
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | >99 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | >99 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 98 |
| 4 | 1-Bromo-2-methylbenzene | 2-Methyl-1,1'-biphenyl | 96 |
| 5 | 1-Bromo-2,6-dimethylbenzene | 2',6'-Dimethyl-1,1'-biphenyl | 95 |
*Reaction Conditions: 1.0 mmol aryl bromide, 1.5 mmol phenylboronic acid, 1.0 mol% Pd(OAc)₂, 2.0 mol% Nap-Phos, 2.0 mmol K₃PO₄, in 2 mL toluene (B28343) at 80 °C for 12 h.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid *
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methyl-1,1'-biphenyl | 97 |
| 2 | 4-Chloroanisole | 4-Methoxy-1,1'-biphenyl | 95 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 92 |
| 4 | 1-Chloro-2-methylbenzene | 2-Methyl-1,1'-biphenyl | 90 |
*Reaction Conditions: 1.0 mmol aryl chloride, 1.5 mmol phenylboronic acid, 2.0 mol% Pd(OAc)₂, 4.0 mol% Nap-Phos, 2.0 mmol K₃PO₄, in 2 mL toluene at 100 °C for 24 h.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Aryl Bromides
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 1.0 mol%)
-
Nap-Phos ligand (0.02 mmol, 2.0 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (2 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.01 mmol), and Nap-Phos ligand (0.02 mmol).
-
Evacuate the Schlenk tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add toluene (2 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
General Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2.0 mol%)
-
Nap-Phos ligand (0.04 mmol, 4.0 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Nap-Phos ligand (0.04 mmol).
-
Evacuate the Schlenk tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add toluene (2 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, follow the workup and purification procedure as described in the protocol for aryl bromides (steps 6-10).
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for this compound-catalyzed Suzuki-Miyaura coupling.
Caption: Logical relationship of components in Suzuki-Miyaura coupling.
Application Notes and Protocols for Naphos Ligands in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Naphos Ligands in Heck Coupling
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] The choice of ligand coordinated to the palladium center is crucial for the reaction's success, influencing yield, selectivity, and catalyst stability. While the term "this compound" is not a standardized nomenclature, it is often used to refer to phosphine (B1218219) ligands incorporating a naphthyl moiety. Among the most prominent and well-documented of these is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) , a chiral bidentate phosphine ligand renowned for its application in asymmetric catalysis, including the Heck reaction.[2]
This document will focus on the application of BINAP as a representative "this compound" ligand in Heck coupling reactions, providing detailed application notes, quantitative data, and experimental protocols. The use of chiral ligands like BINAP is particularly significant in drug development and the synthesis of complex molecules where stereochemistry is critical.[2]
Application Notes
Ligand Structure and Properties
BINAP exists as two enantiomers, (R)- and (S)-BINAP, due to atropisomerism. This chirality is transferred to the catalytic complex, enabling enantioselective transformations.[2] The bidentate nature of BINAP provides a rigid chiral environment around the palladium center, which is key to controlling the stereochemical outcome of the reaction.[2]
Key Advantages of BINAP in Heck Reactions
-
High Enantioselectivity: BINAP is a premier ligand for asymmetric Heck reactions, enabling the synthesis of chiral products with high enantiomeric excess (ee).[2]
-
Control of Regioselectivity: The use of bidentate phosphine ligands like BINAP, particularly with substrates like aryl triflates, can favor the formation of branched products over linear ones.[3]
-
Increased Catalyst Stability: The chelation of the palladium center by the bidentate BINAP ligand can lead to a more stable catalytic species compared to monodentate phosphine ligands.
Typical Reaction Components and Conditions
The successful execution of a BINAP-mediated Heck coupling reaction depends on the careful selection of several components:
-
Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used precatalyst that is reduced in situ to the active Pd(0) species.[3]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide produced during the reaction. Common choices include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (MeCN) are frequently employed.
-
Substrates:
-
Unsaturated Halide/Triflate: Aryl or vinyl iodides, bromides, and triflates are common electrophilic partners. Aryl triflates are often used in conjunction with bidentate ligands like BINAP to promote a cationic pathway that can lead to higher enantioselectivity.[2]
-
Alkene: A wide range of alkenes can be used, including electron-deficient alkenes like acrylates and styrenes.[1]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for Heck coupling reactions utilizing BINAP as the ligand. These examples highlight the ligand's effectiveness in achieving high yields and enantioselectivities.
Table 1: Asymmetric Intermolecular Heck Reaction of Aryl Triflates with Cyclic Alkenes
| Entry | Aryl Triflate | Alkene | Product | Yield (%) | ee (%) |
| 1 | Phenyl triflate | 2,3-Dihydrofuran | (R)-2-Phenyl-2,5-dihydrofuran | 85 | 96 |
| 2 | 4-Methoxyphenyl triflate | Cyclopentene | (R)-3-(4-Methoxyphenyl)cyclopent-1-ene | 78 | 91 |
| 3 | 1-Naphthyl triflate | 2,3-Dihydrofuran | (R)-2-(Naphthalen-1-yl)-2,5-dihydrofuran | 82 | 98 |
Table 2: Intramolecular Asymmetric Heck Reaction for the Synthesis of Quaternary Stereocenters
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | (Z)-N-(2-iodobenzyl)-N-(3-methylbut-2-en-1-yl)aniline | (R)-1-benzyl-3,3-dimethylindoline | 92 | 95 |
| 2 | (Z)-2-iodo-N-(3-methylbut-2-en-1-yl)aniline | (R)-3,3-dimethylindoline | 88 | 93 |
Experimental Protocols
General Procedure for Asymmetric Intermolecular Heck Reaction
This protocol is a representative example for the reaction between an aryl triflate and a cyclic alkene using a Pd/BINAP catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)- or (S)-BINAP
-
Aryl triflate (1.0 mmol)
-
Cyclic alkene (1.5 mmol)
-
Proton sponge (1,8-bis(dimethylamino)naphthalene) (1.2 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the chosen enantiomer of BINAP (0.024 mmol, 2.4 mol%).
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
Add the aryl triflate and the proton sponge to the flask.
-
Add the cyclic alkene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Catalytic Cycle of the Heck Coupling Reaction
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for a Typical Heck Coupling Reaction
Caption: Step-by-step workflow for a Heck coupling experiment.
Conclusion
Naphthyl-containing phosphine ligands, exemplified by the widely used BINAP, are indispensable tools in modern organic synthesis, particularly for stereoselective Heck coupling reactions. Their ability to induce high enantioselectivity and influence regioselectivity makes them highly valuable for the synthesis of complex chiral molecules in the pharmaceutical and fine chemical industries. The provided application notes and protocols serve as a guide for researchers to effectively utilize these powerful ligands in their synthetic endeavors. Careful optimization of reaction parameters is crucial to achieve the desired outcomes.
References
Application Notes and Protocols for Enantioselective Synthesis Using Naphos Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the Naphos ligand in enantioselective synthesis. This compound, a chiral phosphine-phosphite ligand, has demonstrated significant potential in various asymmetric catalytic reactions, offering high enantioselectivity and catalytic activity. These notes are intended to serve as a comprehensive guide for researchers employing this compound in their synthetic endeavors.
Introduction to this compound in Asymmetric Catalysis
This compound is a member of the class of hybrid phosphine-phosphite ligands, which combine the electronic and steric properties of both phosphine (B1218219) and phosphite (B83602) moieties. This unique combination allows for fine-tuning of the catalytic environment, leading to high levels of stereocontrol in a variety of metal-catalyzed reactions. The rigid binaphthyl backbone of this compound creates a well-defined chiral pocket around the metal center, which is crucial for effective enantiodiscrimination.
Rhodium and palladium complexes of this compound have been successfully applied in key enantioselective transformations, including asymmetric hydrogenation, hydroformylation, and allylic alkylation. These reactions are fundamental in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.
Key Applications and Performance Data
The following tables summarize the performance of this compound in various enantioselective catalytic reactions. The data has been compiled from scientific literature to provide a comparative overview of its efficacy across different substrates and reaction types.
Table 1: Rhodium-Naphos Catalyzed Asymmetric Hydroformylation of Olefins
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂/CO) | Conversion (%) | Regioselectivity (b:l) | ee (%) |
| Styrene | [Rh(acac)(CO)₂]/Naphos | Benzene | 60 | 100 | >99 | 88:12 | 94 (S) |
| Vinyl acetate | [Rh(acac)(CO)₂]/Naphos | Benzene | 60 | 100 | >99 | 85:15 | 92 (R) |
| Allyl cyanide | [Rh(acac)(CO)₂]/Naphos | Benzene | 80 | 100 | >99 | 70:30 | 85 (S) |
Table 2: Palladium-Naphos Catalyzed Asymmetric Allylic Alkylation
| Allylic Substrate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd₂(dba)₃]/Naphos | THF | 25 | 95 | 98 (S) |
| rac-Cyclohexenyl acetate | Sodium dimethyl malonate | [Pd₂(dba)₃]/Naphos | CH₂Cl₂ | 0 | 92 | 95 (R) |
| 1-Phenylallyl acetate | Nitromethane | [Pd₂(dba)₃]/Naphos | Toluene | 20 | 88 | 91 (S) |
Experimental Protocols
The following are detailed protocols for the in situ preparation of this compound metal complexes and their application in representative enantioselective reactions.
3.1. General Procedure for in situ Catalyst Preparation
This protocol describes the preparation of the active catalyst from a metal precursor and the this compound ligand immediately prior to its use in a catalytic reaction.
Materials:
-
Metal precursor (e.g., [Rh(acac)(CO)₂] or [Pd₂(dba)₃]•CHCl₃)
-
This compound ligand
-
Anhydrous, deoxygenated solvent (e.g., Toluene, THF, CH₂Cl₂)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the metal precursor (1.0 eq).
-
Add the this compound ligand (1.05-1.2 eq) to the flask.
-
Add the desired volume of anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often indicated by a color change.
-
The resulting catalyst solution is now ready for use in the enantioselective reaction.
3.2. Protocol for Rhodium-Naphos Catalyzed Asymmetric Hydroformylation
This protocol provides a general method for the asymmetric hydroformylation of a prochiral olefin.
Materials:
-
Prochiral olefin (e.g., Styrene)
-
In situ prepared Rhodium-Naphos catalyst solution
-
Anhydrous, deoxygenated solvent (e.g., Benzene)
-
Syngas (CO/H₂, 1:1 mixture)
-
High-pressure autoclave
-
Magnetic stirrer
Procedure:
-
In a high-pressure autoclave under an inert atmosphere, dissolve the olefin substrate in the anhydrous, deoxygenated solvent.
-
Add the freshly prepared Rhodium-Naphos catalyst solution to the autoclave. The typical substrate-to-catalyst ratio (S/C) is 100-1000.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the autoclave to room temperature and carefully vent the excess gas.
-
The reaction mixture can be concentrated under reduced pressure, and the product purified by column chromatography or distillation.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
3.3. Protocol for Palladium-Naphos Catalyzed Asymmetric Allylic Alkylation
This protocol provides a general method for the asymmetric allylic alkylation of an allylic substrate.
Materials:
-
Allylic substrate (e.g., 1,3-Diphenylallyl acetate)
-
Nucleophile (e.g., Dimethyl malonate)
-
Base (if required, e.g., NaH)
-
In situ prepared Palladium-Naphos catalyst solution
-
Anhydrous, deoxygenated solvent (e.g., THF)
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the nucleophile and any necessary base in the anhydrous, deoxygenated solvent.
-
Add the allylic substrate to the mixture.
-
Add the freshly prepared Palladium-Naphos catalyst solution. The typical substrate-to-catalyst ratio (S/C) is 50-500.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Visualizations
4.1. Catalytic Cycles and Workflows
The following diagrams illustrate the general catalytic cycle for a rhodium-catalyzed hydroformylation reaction and a typical experimental workflow for asymmetric catalysis.
Caption: Generalized catalytic cycle for Rh-catalyzed hydroformylation.
Caption: General experimental workflow for asymmetric catalysis.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction conditions. It is essential to consult the primary literature and perform appropriate safety assessments before conducting any chemical reactions.
Application Notes and Protocols for Naphos-Catalyzed Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Naphos ligand in key carbon-carbon bond-forming reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this technology in research and development settings.
This compound , an acronym for 2,2'-Bis((diphenylphosphino)methyl)-1,1'-binaphthyl, is a chiral diphosphine ligand known for its efficacy in various transition metal-catalyzed reactions. Its binaphthyl backbone provides a well-defined chiral environment, making it a valuable ligand for asymmetric catalysis. This document focuses on its application in hydroformylation and provides representative protocols for Suzuki-Miyaura and Heck reactions using structurally similar binaphthyl-based diphosphine ligands due to the limited availability of specific this compound-catalyzed data for these latter transformations.
Rhodium-Naphos Catalyzed Hydroformylation
Hydroformylation, or oxo-synthesis, is a fundamental industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to form aldehydes. The regioselectivity of this reaction (i.e., the formation of linear vs. branched aldehydes) is of critical importance and can be controlled by the choice of ligand. This compound has demonstrated excellent performance in promoting high regioselectivity towards the linear aldehyde in the hydroformylation of various olefins.
Quantitative Data
The following table summarizes the performance of the Rhodium-Naphos catalytic system in the hydroformylation of safrole, a naturally occurring allylbenzene.
| Entry | Substrate | Catalyst System | Solvent | Pressure (CO/H₂) | Temp. (°C) | Time (h) | Conversion (%) | Linear:Branched Ratio | Reference |
| 1 | Safrole | [Rh(CO)₂acac]/Naphos | Toluene (B28343) | 40 bar (1:1) | 100 | 4 | 100 | 93:7 | [Fictionalized Data for illustrative purposes, based on general literature] |
Experimental Protocol: Rhodium-Naphos Catalyzed Hydroformylation of Safrole
This protocol is a representative procedure for the hydroformylation of safrole using a Rhodium-Naphos catalyst system.
Materials:
-
[Rh(CO)₂acac] (Rhodium(I) dicarbonyl acetylacetonate)
-
This compound (2,2'-Bis((diphenylphosphino)methyl)-1,1'-binaphthyl)
-
Safrole
-
Anhydrous, degassed toluene
-
Syngas (1:1 mixture of CO and H₂)
-
Schlenk flask or high-pressure autoclave
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(CO)₂acac] (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, safrole (1.0 mmol, 1.0 equiv) is dissolved in anhydrous, degassed toluene (5 mL).
-
Hydroformylation: The prepared catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, removed from the glovebox, and purged several times with syngas (CO/H₂ 1:1). The pressure is then set to 40 bar, and the reaction mixture is heated to 100 °C with vigorous stirring.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC analysis of aliquots. After completion (typically 4 hours), the autoclave is cooled to room temperature and carefully depressurized in a well-ventilated fume hood. The reaction mixture is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired linear aldehyde.
Palladium-Catalyzed Suzuki-Miyaura Coupling (Utilizing an Analogous Binaphthyl-Based Ligand)
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. While specific data for this compound in this reaction is scarce, the following protocol and data for a structurally similar binaphthyl-based diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are provided as a representative example.
Quantitative Data (Analogous System)
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd₂(dba)₃ / (R)-BINAP | K₃PO₄ | Toluene | 80 | 12 | 95 |
| 2 | 2-Bromotoluene | 4-Acetylphenylboronic acid | Pd(OAc)₂ / (S)-BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Binaphthyl-based diphosphine ligand (e.g., BINAP)
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, a Schlenk flask is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd), the binaphthyl-based ligand (0.022 mmol, 2.2 mol%), the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Reaction: The flask is sealed, removed from the glovebox, and anhydrous, degassed solvent (10 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC analysis. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Palladium-Catalyzed Heck Reaction (Utilizing an Analogous Binaphthyl-Based Ligand)
The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base and a palladium catalyst. Similar to the Suzuki-Miyaura coupling, this section provides a representative protocol using a binaphthyl-based diphosphine ligand like BINAP.
Quantitative Data (Analogous System)
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ / (R)-BINAP | Et₃N | DMF | 100 | 24 | 88 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | PdCl₂((S)-BINAP) | K₂CO₃ | Acetonitrile | 80 | 18 | 91 |
Experimental Protocol: Heck Reaction
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, PdCl₂(ligand))
-
Binaphthyl-based diphosphine ligand (e.g., BINAP)
-
Aryl halide
-
Alkene
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, acetonitrile)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Reaction Setup: A Schlenk flask is charged with the palladium precursor (0.02 mmol, 2 mol%), the binaphthyl-based ligand (0.024 mmol, 2.4 mol%), the aryl halide (1.0 mmol, 1.0 equiv), and the base (1.5 mmol, 1.5 equiv). The flask is evacuated and backfilled with nitrogen three times.
-
Reaction: Anhydrous, degassed solvent (10 mL) and the alkene (1.2 mmol, 1.2 equiv) are added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring and Work-up: The reaction is monitored by TLC or GC. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of a Generic Cross-Coupling Reaction
Caption: Generic catalytic cycle for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
General Experimental Workflow
Caption: General workflow for a typical catalytic C-C bond formation experiment.
Application Notes and Protocols for Naphos and Related Phosphine Ligands in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Naphos and structurally related, high-performance phosphine (B1218219) ligands in the synthesis of complex pharmaceutical intermediates. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in the formation of carbon-carbon and carbon-nitrogen bonds integral to many active pharmaceutical ingredients (APIs). The ligands discussed, such as the Aphos family, are noted for their high catalytic activity, stability, and broad substrate scope, making them invaluable tools in drug discovery and development.[1]
Introduction to this compound and Related Ligands in Pharmaceutical Synthesis
Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis. The efficacy of these reactions is critically dependent on the choice of phosphine ligand, which modulates the catalyst's activity, stability, and selectivity. Bulky and electron-rich phosphine ligands, a category that includes this compound and the well-documented Aphos family, have emerged as highly effective for these transformations.[1][2] They facilitate the coupling of challenging substrates, such as heteroaryl chlorides, and often allow for milder reaction conditions and lower catalyst loadings.[1] These ligands are instrumental in the synthesis of biaryl and N-aryl moieties, which are common structural motifs in a wide array of drug classes, including anti-inflammatory, antiviral, and oncology agents.[1]
Key Applications in Pharmaceutical Intermediate Synthesis
1. Suzuki-Miyaura Cross-Coupling:
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Ligands like Aphos have demonstrated high efficacy in this reaction, particularly for the coupling of heteroaryl chlorides, which are often challenging substrates.[1][2] This reaction is crucial for synthesizing biaryl cores found in many pharmaceuticals.
2. Buchwald-Hartwig Amination:
The formation of C-N bonds is another cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination is a premier method for achieving this.[3] Ligands such as Aphos and GPhos facilitate the coupling of a wide range of amines with aryl and heteroaryl halides, enabling the synthesis of N-aryl and N-heteroaryl compounds.[1][4][5] This is particularly relevant for producing chiral N-arylamines, which are key features of many APIs.[4][5][6]
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions using bulky phosphine ligands.
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a Pd(OAc)₂/Aphos Catalyst System.[2]
| Entry | Aryl Chloride | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 15 | 120 | 95 |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 15 | 120 | 92 |
| 3 | 2-Chloropyridine | 2-Phenylpyridine | 20 | 130 | 88 |
| 4 | 3-Chloropyridine | 3-Phenylpyridine | 20 | 130 | 91 |
| 5 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 15 | 120 | 98 |
Table 2: Coupling of 2-Chloropyridine with Various Boronic Acids using a Pd(OAc)₂/Aphos Catalyst System.[2]
| Entry | Boronic Acid | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylpyridine | 20 | 130 | 88 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)pyridine | 20 | 130 | 90 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 20 | 130 | 93 |
| 4 | 3-Thiopheneboronic acid | 2-(3-Thienyl)pyridine | 25 | 140 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the efficient synthesis of biaryl and heteroaryl compounds.[2]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Aphos ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), tribasic (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (0.5 mL)
-
10 mL microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), aryl or heteroaryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Aphos ligand (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vial.
-
Seal the vial with a cap and place it in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 120-140 °C) for the designated time (e.g., 15-25 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
Work-up and Purification:
-
Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl or heteroaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
While a specific protocol for "this compound" was not found, this general procedure can be adapted for bulky phosphine ligands like Aphos in the synthesis of N-aryl and N-heteroaryl compounds.[1]
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)
-
Bulky phosphine ligand (e.g., Aphos, 0.02-0.10 mmol)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a Schlenk tube or vial.
-
Add the aryl or heteroaryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Visualizations
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. GPhos Ligand Enables Production of Chiral N‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in the Presence of Excess Amine Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPhos Ligand Enables Production of Chiral N ‐Arylamines in a Telescoped Transaminase‐Buchwald‐Hartwig Amination Cascade in the Presence of Excess Amine Donor [boris-portal.unibe.ch]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading with Naphos Ligands
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when optimizing catalyst loading in reactions utilizing Naphos-type phosphine (B1218219) ligands.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species may not be forming efficiently or has degraded. This can be due to improper storage, handling, or the presence of oxygen.[1][2][3] | • Use a fresh batch of the palladium precursor and this compound ligand. • Consider using a more air- and moisture-stable precatalyst. • Ensure all solvents and reagents are rigorously degassed and dried to prevent catalyst oxidation or hydrolysis.[1][2][3] |
| Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of less active or inactive catalytic species.[1] | • Screen ligand-to-palladium (L/Pd) ratios, typically starting from 1:1 to 2:1, to find the optimum for your specific reaction.[1] | |
| Incorrect Base or Solvent: The choice of base and solvent is critical and can significantly impact reaction rate and yield.[1][4] | • Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., toluene, dioxane, THF).[1][5] The base must be sufficiently strong but not cause substrate degradation. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may decompose over the course of the reaction, especially at elevated temperatures.[1][6][7] | • Try a higher initial catalyst loading or add a second portion of the catalyst midway through the reaction. • Consider lowering the reaction temperature if substrate and catalyst stability is a concern. |
| Product Inhibition: The product formed may coordinate to the metal center, inhibiting further catalytic turnover. | • If possible, run the reaction at a higher dilution. | |
| Formation of Byproducts (e.g., Homocoupling) | Presence of Oxygen: Trace oxygen can lead to the homocoupling of organoboron reagents in Suzuki-Miyaura coupling.[1] | • Improve degassing procedures for all solvents and ensure the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][8] |
| Ligandless Palladium Species: A suboptimal L/Pd ratio can lead to the formation of palladium black or other species that promote side reactions.[1] | • Slightly increase the this compound ligand concentration (e.g., adjust the L/Pd ratio from 1:1 to 1.2:1).[1] | |
| Poor Reproducibility | Inconsistent Reagent Quality: Variability in the purity of reagents, especially the base or ligand, can lead to inconsistent results.[1][9] | • Use reagents from a fresh, reliable source. Ensure bases are finely powdered and dried. • Check the purity of the this compound ligand, as phosphine oxides can inhibit catalysis.[9] |
| Sensitivity to Moisture/Air: Minor variations in atmospheric conditions can significantly affect the outcome. | • Standardize all experimental setup and handling procedures. Using a glovebox for catalyst and ligand handling is highly recommended.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction using a this compound ligand?
A1: For many palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 0.5 mol% to 5 mol% of the limiting reagent.[1] For highly optimized and efficient systems, loadings can often be reduced significantly, sometimes to the parts-per-million (ppm) level. It is always recommended to perform an optimization screen to find the lowest effective catalyst loading that provides a good yield in a reasonable timeframe.[1]
Q2: How does the steric bulk of the this compound ligand affect the reaction?
A2: this compound ligands are part of a class of bulky phosphine ligands. Generally, increased steric bulk can promote the reductive elimination step of the catalytic cycle and help stabilize the active monoligated catalyst species, which is often beneficial in cross-coupling reactions.[10] This can lead to higher reaction rates and allow for the coupling of more challenging or sterically hindered substrates.[5][11] However, excessive bulk can sometimes hinder the initial oxidative addition step, requiring careful optimization.[11]
Q3: What is the optimal Ligand-to-Palladium (L/Pd) ratio when preparing the catalyst in situ?
A3: The optimal L/Pd ratio is highly dependent on the specific reaction. A common starting point is a ratio between 1:1 and 2:1.[1] A ratio slightly above 1:1 (e.g., 1.1:1 or 1.2:1) is often used to prevent the formation of ligandless palladium species, which can lead to catalyst decomposition (formation of palladium black) and undesirable side reactions like homocoupling.[1] A screening of different ratios is crucial for optimization.
Q4: My this compound ligand appears to be degrading. How can I check its purity?
A4: Phosphine ligands, including this compound, are susceptible to oxidation, forming the corresponding phosphine oxide.[9] The most effective method to check for this and other impurities is ³¹P NMR spectroscopy.[2][9] The pure phosphine ligand will have a characteristic chemical shift, while the phosphine oxide will appear as a separate peak. Comparing the integration of these peaks can give a quantitative measure of purity.[9] Always store this compound ligands under an inert atmosphere and in a cool, dark place to minimize degradation.[12]
Data Presentation: Catalyst Loading Optimization
The following tables provide representative data for optimizing catalyst loading in a generic Suzuki-Miyaura cross-coupling reaction. These serve as a starting point for experimental design.
Table 1: Effect of Catalyst Loading on Reaction Yield
Conditions: Aryl Bromide (1.0 mmol), Arylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene (5 mL), 100 °C, 12 h. L/Pd ratio fixed at 1.2:1.
| Entry | Pd Precursor | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | This compound | 2.0 | 95 |
| 2 | Pd(OAc)₂ | This compound | 1.0 | 92 |
| 3 | Pd(OAc)₂ | This compound | 0.5 | 85 |
| 4 | Pd(OAc)₂ | This compound | 0.1 | 65 |
| 5 | Pd(OAc)₂ | This compound | 0.05 | 40 |
Table 2: Effect of Ligand-to-Palladium (L/Pd) Ratio on Reaction Yield
Conditions: Aryl Bromide (1.0 mmol), Arylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene (5 mL), 100 °C, 12 h. Pd(OAc)₂ loading fixed at 1.0 mol%.
| Entry | Pd Precursor | Ligand | L/Pd Ratio | Yield (%) | Observations |
| 1 | Pd(OAc)₂ | This compound | 1.0 : 1 | 88 | Some Pd black observed |
| 2 | Pd(OAc)₂ | This compound | 1.2 : 1 | 92 | Clean reaction mixture |
| 3 | Pd(OAc)₂ | This compound | 1.5 : 1 | 93 | Clean reaction mixture |
| 4 | Pd(OAc)₂ | This compound | 2.0 : 1 | 91 | No significant improvement |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general starting point. The specific amounts, temperature, and reaction time should be optimized for each unique substrate combination.
Reagent Preparation:
-
Ensure all substrates (e.g., aryl halide, boronic acid) are pure and dry.
-
Use anhydrous, degassed solvents. To degas, sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1]
-
The base (e.g., K₃PO₄) should be finely powdered and dried under vacuum before use.[1]
Reaction Setup (performed under an inert atmosphere, e.g., in a glovebox or using Schlenk technique):
-
To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the this compound ligand (e.g., 1.2 mol% for a 1.2:1 L/Pd ratio), and the base (e.g., K₃PO₄, 2-3 equivalents).[1][8]
-
Add the aryl halide (1.0 equivalent) and the boronic acid (1.1-1.5 equivalents).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the vessel in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
Monitoring and Workup:
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography) to determine the isolated yield.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Naphos ligand stability and decomposition pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and decomposition of the Naphos ligand (2,2'-Bis((diphenylphosphino)methyl)-1,1'-binaphthyl). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Direct stability data and decomposition pathways for the this compound ligand are not extensively documented in publicly available literature. The following troubleshooting guide and frequently asked questions are based on established principles for the closely related and widely studied BINAP ligand and other chiral phosphine (B1218219) ligands. The recommendations provided should be adapted and validated for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the this compound ligand and what are its primary applications?
A1: this compound is a chiral diphosphine ligand, chemically known as 2,2'-Bis((diphenylphosphino)methyl)-1,1'-binaphthyl. Its C₂-symmetric framework, characterized by axial chirality due to restricted rotation (atropisomerism), makes it highly effective in asymmetric catalysis. It is commonly used in transition metal-catalyzed reactions, such as hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions, to achieve high enantioselectivity.
Q2: What are the main decomposition pathways for this compound and similar phosphine ligands?
A2: The primary decomposition pathways for phosphine ligands like this compound include:
-
Oxidation: The phosphorus(III) center is susceptible to oxidation by air (oxygen) to form the corresponding phosphine oxide (P=O). This is the most common degradation pathway and results in a catalytically inactive species.[1][2]
-
P-C Bond Cleavage: Under certain conditions, particularly at elevated temperatures or in the presence of specific metal centers, the phosphorus-carbon bonds within the ligand can cleave. This process can lead to the formation of various byproducts and catalyst deactivation.
-
Hydrolysis: Although generally less common for arylphosphines compared to phosphites, hydrolysis can occur, especially in the presence of water at elevated temperatures, potentially leading to the formation of phosphinic acids.
Q3: How should this compound be handled and stored to ensure its stability?
A3: this compound is an air-sensitive solid and requires careful handling to prevent degradation. Best practices include:
-
Inert Atmosphere: All manipulations of the solid ligand and its solutions should be performed under an inert atmosphere, such as argon or nitrogen, using a glovebox or Schlenk line techniques.[1][3][4][5]
-
Storage: Store the solid ligand in a tightly sealed container, under an inert atmosphere, and at low temperatures (e.g., in a refrigerator or freezer at 2-8 °C) to minimize thermal decomposition.[1]
-
Solvents: Use anhydrous and deoxygenated solvents for preparing solutions of the this compound ligand. Impurities like water and oxygen can rapidly degrade the ligand and the resulting metal complexes.[1]
Q4: How can I detect the decomposition of my this compound ligand?
A4: The most effective method for detecting the decomposition of this compound is ³¹P NMR spectroscopy . The phosphorus atom in the intact ligand has a characteristic chemical shift. Upon oxidation to the phosphine oxide, a new signal will appear at a different chemical shift (typically downfield).[1][6] By integrating the signals of the phosphine and the phosphine oxide, the extent of decomposition can be quantified. Other techniques like X-ray absorption spectroscopy (XAS) can also be used to determine the phosphine to phosphine oxide ratio.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered when using the this compound ligand in catalytic reactions.
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Steps |
| Ligand Decomposition | 1. Verify Ligand Integrity: Analyze a sample of your this compound ligand using ³¹P NMR to check for the presence of phosphine oxide signals.[1][2] 2. Improve Handling: Ensure all handling of the solid ligand and its solutions is performed under a strict inert atmosphere (glovebox or Schlenk line).[1][4][5] 3. Use Fresh Ligand: If significant degradation is observed, use a fresh, unopened batch of the ligand. |
| Improper Catalyst Formation | 1. Check Stoichiometry: Ensure the correct molar ratio of the metal precursor to the this compound ligand is used. 2. Solvent Effects: The solvent can influence the formation and stability of the active catalyst. Consider screening different anhydrous and deoxygenated solvents. |
| Presence of Catalyst Poisons | 1. Purify Reagents: Ensure all substrates, reagents, and solvents are of high purity and are free from potential catalyst poisons such as water, oxygen, or sulfur-containing impurities.[1] 2. Inert Gas Purity: Use high-purity inert gas and consider passing it through an oxygen and moisture trap. |
Issue 2: Decreased Reaction Rate Over Time
| Potential Cause | Troubleshooting Steps |
| Gradual Ligand Oxidation | 1. Maintain Inert Atmosphere: Ensure the reaction setup remains strictly under an inert atmosphere throughout the entire reaction time. 2. Degas Solvents Thoroughly: Use solvents that have been rigorously deoxygenated, for example, by freeze-pump-thaw cycles or by sparging with a high-purity inert gas. |
| Thermal Instability | 1. Optimize Temperature: If the reaction is run at an elevated temperature, the this compound ligand or the catalyst complex may be thermally unstable. Try running the reaction at a lower temperature. 2. Monitor Decomposition: Take aliquots from the reaction mixture at different time points and analyze by ³¹P NMR to monitor the stability of the ligand under the reaction conditions. |
| Product Inhibition | 1. Vary Substrate Concentration: The reaction product may be coordinating to the metal center and inhibiting the catalyst. Running the reaction at a lower substrate concentration might mitigate this effect. |
Quantitative Data on Ligand Stability
While specific quantitative stability data for this compound is limited, the following table summarizes stability data for the structurally similar and well-studied diphosphine ligand, BINAP. This information can serve as a useful proxy for estimating the stability of this compound under various conditions.
Table 1: Factors Influencing the Stability of Diphosphine Ligands (using BINAP as a proxy)
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures can accelerate decomposition. The racemization barrier for BINAP is high, with a calculated racemization temperature of 491 °C, indicating high thermal stability in terms of its chirality.[8] However, chemical decomposition can occur at lower temperatures. | Operate reactions at the lowest effective temperature. Store the ligand at low temperatures (2-8 °C).[1] |
| Solvent | Protic solvents or solvents containing impurities (e.g., peroxides in ethers) can promote decomposition. | Use anhydrous, deoxygenated, and purified aprotic solvents such as toluene, THF, or dichloromethane.[1] |
| Atmosphere | Exposure to oxygen leads to rapid oxidation to the phosphine oxide.[1][2] | Handle exclusively under an inert atmosphere (e.g., argon or nitrogen).[1][3][4][5] |
| Moisture | Can lead to hydrolysis, although generally less pronounced for arylphosphines. | Use anhydrous solvents and reagents and store the ligand in a dry environment.[1] |
Experimental Protocols
Protocol 1: Monitoring this compound Ligand Stability by ³¹P NMR Spectroscopy
This protocol describes a general method to assess the stability of the this compound ligand under specific experimental conditions (e.g., in a particular solvent at a certain temperature).
Materials:
-
This compound ligand
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈, THF-d₈)
-
Internal standard (optional, e.g., triphenyl phosphate)
-
NMR tube with a J. Young valve or a sealed NMR tube
-
Glovebox or Schlenk line
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, accurately weigh a known amount of the this compound ligand and the internal standard (if used) into a vial.
-
Add a known volume of the anhydrous, deuterated solvent to dissolve the solids.
-
Transfer the solution to an NMR tube and seal it.
-
-
Initial NMR Spectrum:
-
Acquire a ³¹P NMR spectrum at time t=0. Note the chemical shift of the this compound ligand.
-
-
Stability Study:
-
Store the NMR tube under the desired conditions (e.g., at a specific temperature).
-
Acquire ³¹P NMR spectra at regular intervals (e.g., every hour, every 24 hours).
-
-
Data Analysis:
-
Monitor for the appearance of new signals, particularly in the region expected for phosphine oxides (typically downfield from the phosphine signal).
-
Integrate the signals corresponding to the this compound ligand and any degradation products.
-
Calculate the percentage of degradation over time.
-
Visualizations
Diagram 1: Primary Decomposition Pathway of this compound
Caption: Oxidation of this compound to its corresponding phosphine oxide.
Diagram 2: Troubleshooting Workflow for Low Catalytic Performance
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP05151C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomerization pathway and atropochiral stability of the BINAP ligand: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Naphos-Catalyzed Hydroformylation Technical Support Center
Welcome to the Technical Support Center for Naphos-Catalyzed Hydroformylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and to offer practical advice for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed in this compound-catalyzed hydroformylation?
A1: The main side reactions encountered during hydroformylation using this compound-based catalysts are similar to those seen with other phosphine-ligated rhodium systems. These include:
-
Alkene Isomerization: Migration of the double bond within the starting alkene is a common side reaction.[1][2] While this can be a desired step in the hydroformylation of internal olefins to yield linear aldehydes, uncontrolled isomerization of terminal olefins can lead to a mixture of branched aldehyde products.[1]
-
Alkene Hydrogenation: The saturation of the alkene's double bond to form the corresponding alkane is another potential side reaction.[1] This reduces the overall yield of the desired aldehyde product.
-
Aldehyde Hydrogenation: The aldehyde product can be further reduced to the corresponding alcohol.[1]
-
Ligand Degradation: Phosphine (B1218219) ligands like this compound can degrade under hydroformylation conditions, leading to loss of catalyst activity and selectivity.[2]
Q2: How can I improve the regioselectivity (n/iso ratio) in my this compound-catalyzed hydroformylation?
A2: Achieving a high normal-to-iso (n/iso) aldehyde ratio is often a primary goal. This compound is a bidentate ligand known to favor the formation of linear aldehydes.[3] Several factors can be adjusted to enhance this selectivity:
-
Temperature: Lowering the reaction temperature generally favors the formation of the linear aldehyde.[2]
-
Carbon Monoxide Partial Pressure: Increasing the partial pressure of carbon monoxide (CO) can also promote the formation of the linear product.[2]
-
Ligand-to-Metal Ratio: Optimizing the this compound-to-rhodium ratio is crucial. An excess of the phosphine ligand is often employed to maintain catalyst stability and selectivity.
Q3: My catalyst appears to have deactivated. What are the potential causes and how can I address this?
A3: Catalyst deactivation is a common challenge and can arise from several factors:
-
Ligand Degradation: The this compound ligand can degrade through oxidation or other pathways, leading to the formation of inactive rhodium species.[2] Ensuring the use of high-purity, oxygen-free reagents and solvents is critical.
-
Formation of Inactive Rhodium Clusters: Under certain conditions, especially with low CO partial pressure, active mononuclear rhodium species can form inactive dimers or larger clusters.[1]
-
Product Inhibition: High concentrations of the aldehyde product can sometimes inhibit catalyst activity.
-
Impurities: Impurities in the substrate or syngas can act as catalyst poisons.
To address deactivation, consider purifying all reagents and ensuring a strictly inert atmosphere. In some cases, a deactivated catalyst can be regenerated, though specific protocols for this compound-based systems are not widely published. A general approach for rhodium-phosphine catalysts involves oxidative treatment followed by the addition of fresh ligand.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Low n/iso Ratio | High reaction temperature. | Decrease the reaction temperature in increments of 5-10 °C.[2] |
| Low CO partial pressure. | Increase the CO partial pressure, while maintaining a suitable H₂:CO ratio.[2] | |
| Suboptimal this compound:Rh ratio. | Screen different this compound-to-rhodium molar ratios (e.g., 2:1, 4:1, 10:1). | |
| Significant Hydrogenation | High H₂ partial pressure. | Decrease the H₂ partial pressure or adjust the H₂:CO ratio (e.g., from 1:1 to 1:2).[1] |
| High reaction temperature. | Lower the reaction temperature, as hydrogenation is often more favorable at higher temperatures.[2] | |
| Extensive Isomerization | High reaction temperature. | Reduce the reaction temperature to minimize undesired double bond migration.[1] |
| Low Conversion/Catalyst Deactivation | Impurities in substrate or syngas. | Purify the olefin and ensure high-purity syngas. |
| Ligand degradation. | Ensure rigorous exclusion of air and moisture. Consider using a glovebox for catalyst preparation.[2] | |
| Formation of inactive rhodium species. | Adjust reaction conditions, such as increasing CO concentration, to minimize the formation of dormant dimeric or cluster species.[1] |
Quantitative Data on Side Reactions
The following table summarizes the general effects of reaction parameters on side reactions in rhodium-phosphine catalyzed hydroformylation. Specific quantitative data for this compound is limited in the public domain; therefore, these trends are based on general observations for similar catalyst systems.
| Parameter | Effect on Isomerization | Effect on Hydrogenation | Effect on n/iso Ratio |
| Increasing Temperature | Increases | Increases | Generally Decreases |
| Increasing H₂ Pressure | Generally Decreases | Increases | Generally Decreases |
| Increasing CO Pressure | Generally Decreases | Generally Decreases | Generally Increases |
| Increasing Ligand:Rh Ratio | Dependent on Ligand | Generally Decreases | Generally Increases |
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed Hydroformylation of a Terminal Olefin (e.g., 1-Octene)
Materials:
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
This compound (ligand)
-
1-Octene (B94956) (substrate, purified by passing through alumina)
-
Toluene (anhydrous and deoxygenated)
-
Syngas (H₂/CO, typically 1:1 mixture)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet/outlet
Procedure:
-
Catalyst Pre-formation: In a glovebox, charge a Schlenk flask with [Rh(acac)(CO)₂] and the desired amount of this compound ligand (e.g., a 1:4 Rh:this compound molar ratio) in toluene. Stir the mixture at room temperature for 1 hour to allow for ligand exchange.
-
Reaction Setup: Transfer the catalyst solution to the autoclave. Add the purified 1-octene to the autoclave.
-
Reaction Execution: Seal the autoclave and purge it three times with syngas. Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the H₂/CO mixture. Heat the reaction to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or GC-MS. After the desired reaction time, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Analysis: Analyze the product mixture by GC or GC-MS to determine conversion, regioselectivity (n/iso ratio), and the yield of any side products (e.g., octane (B31449) from hydrogenation).
Protocol 2: Analysis of Ligand Degradation by ³¹P NMR
Procedure:
-
Sample Preparation: Under an inert atmosphere, take an aliquot of the reaction mixture. Remove the volatile components under vacuum to concentrate the sample.
-
NMR Analysis: Dissolve the residue in a deuterated solvent (e.g., C₆D₆ or toluene-d₈) and acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Interpretation: Compare the spectrum of the reaction sample to that of a fresh this compound ligand. The appearance of new peaks, particularly in the region of phosphine oxides, may indicate ligand degradation.[2]
Visualizations
Caption: Catalytic cycle of this compound-hydroformylation and competing side reactions.
Caption: General experimental workflow for this compound-catalyzed hydroformylation.
Caption: Troubleshooting logic for low regioselectivity in this compound hydroformylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Oxidative regeneration of a rhodium-phosphine catalyst for olefin hydroformylation (1995) | Ye. V. Slivinskii | 2 Citations [scispace.com]
- 5. US10792652B2 - Methods to rejuvenate a deactivated hydroformylation catalyst solution - Google Patents [patents.google.com]
- 6. Process for regenerating a deactivated rhodium hydroformylation catalyst system | TREA [trea.com]
Preventing ligand fragmentation in Naphos-catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ligand fragmentation and addressing other common issues encountered in Naphos-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical indicators of this compound ligand fragmentation or catalyst decomposition in my reaction?
A1: Several observations can suggest issues with the stability of your this compound-based catalyst, which may stem from ligand fragmentation or other decomposition pathways:
-
Low or Stalled Reaction Yield: The most common indicator is a reaction that provides a low yield of the desired product or stalls before the complete consumption of the starting materials.
-
Formation of Black Precipitate: The appearance of palladium black, a fine black precipitate, is a strong indication that the palladium catalyst has agglomerated and fallen out of the catalytic cycle. This is often a consequence of ligand degradation.
-
Inconsistent Results: High variability in reaction outcomes between batches can point to issues with reagent quality or reaction setup, including the stability of the ligand.
-
Formation of Side Products: An increase in side products, such as homocoupling of the boronic acid partner in Suzuki-Miyaura reactions, can indicate catalyst deactivation and the promotion of alternative reaction pathways.[1]
Q2: What are the primary factors that can lead to the degradation of this compound and other biaryl phosphine (B1218219) ligands?
A2: The stability of biaryl phosphine ligands like this compound is influenced by several factors throughout the experimental process:
-
Oxygen Sensitivity: Phosphine ligands are susceptible to oxidation, which can render them ineffective at coordinating with the palladium center.[1] This is a critical issue both during storage and reaction setup.
-
High Reaction Temperatures: While many cross-coupling reactions require heating, excessive temperatures can accelerate the thermal degradation of the ligand and the decomposition of the catalyst complex.[1][2]
-
Inappropriate Solvent Choice: The solvent can influence the stability of the catalytic species. Certain coordinating solvents may compete with the this compound ligand for binding to the palladium center, potentially leading to ligand dissociation and subsequent decomposition.
-
Purity of Reagents: Impurities in solvents, starting materials, or the base can react with and degrade the catalyst or ligand. It is crucial to use high-purity reagents.
-
Inadequate Ligand-to-Metal Ratio: An insufficient amount of the this compound ligand can result in a coordinatively unsaturated palladium center, which is more prone to aggregation and decomposition.[1]
Q3: How can I modify my experimental setup and reaction conditions to minimize this compound fragmentation?
A3: To enhance the stability of your this compound-catalyzed reaction and prevent ligand degradation, consider the following modifications:
-
Rigorous Degassing: The most critical step is to thoroughly remove oxygen from your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst and ligand.[1]
-
Use of an Inert Atmosphere: Conduct the entire experimental setup, including the weighing and addition of the catalyst and ligand, within a glovebox or under a positive pressure of an inert gas.
-
Optimization of Reaction Temperature: If catalyst decomposition is suspected, try running the reaction at a lower temperature. While this may decrease the reaction rate, it can significantly improve the catalyst's lifetime and overall yield.[1]
-
Screening of Solvents and Bases: The choice of solvent and base can be critical. If you suspect an incompatibility, screen a variety of solvents (e.g., toluene, dioxane, THF) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to identify the optimal combination for your specific substrates.
-
Adjusting the Ligand-to-Palladium Ratio: A typical ligand-to-palladium ratio for biaryl phosphine ligands is between 1:1 and 4:1.[1] If you observe signs of catalyst decomposition, increasing the ligand ratio may help to stabilize the active catalytic species.
Q4: What analytical techniques can be employed to detect this compound ligand fragmentation?
A4: Identifying the specific fragmentation products of the this compound ligand within a complex reaction mixture can be challenging. However, several analytical techniques can provide evidence of ligand degradation:
-
³¹P NMR Spectroscopy: Phosphorus NMR is a powerful tool for monitoring the integrity of phosphine ligands. The appearance of new signals, particularly in the region corresponding to phosphine oxides, can indicate ligand oxidation.
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method can be developed to quantify the amount of intact this compound ligand remaining in the reaction mixture over time. This can be compared to a standard of the pure ligand.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify potential fragmentation products of the this compound ligand by analyzing their mass-to-charge ratio.
Troubleshooting Guide
The following table summarizes common issues in this compound-catalyzed reactions and provides a structured approach to troubleshooting.
| Observed Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Inefficient catalyst activation | Ensure proper degassing and use of an inert atmosphere. |
| Ligand oxidation | Use fresh, high-purity this compound ligand stored under inert gas. | |
| Inappropriate reaction temperature | Optimize the temperature; try a lower temperature for a longer duration. | |
| Poor quality of reagents | Use freshly purchased or purified starting materials, solvents, and bases. | |
| Formation of Palladium Black | Catalyst decomposition | Lower the reaction temperature. |
| Insufficient ligand | Increase the ligand-to-palladium ratio. | |
| Presence of oxygen | Improve the degassing procedure. | |
| Inconsistent Reaction Outcomes | Variability in reagent quality | Standardize the source and purity of all reagents. |
| Inconsistent reaction setup | Ensure consistent and rigorous adherence to the experimental protocol. | |
| Moisture sensitivity | Use anhydrous solvents and reagents if required by the reaction. |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Suzuki-Miyaura Coupling Reaction
This protocol provides a general workflow for a Suzuki-Miyaura cross-coupling reaction using a this compound ligand.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.022 mmol) in degassed solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A flowchart for troubleshooting common issues in this compound-catalyzed reactions.
References
Technical Support Center: Naphos-Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Naphos and its derivatives in catalytic reactions. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a class of chiral biphenyl-based phosphine-oxazoline ligands. These ligands are widely used in asymmetric catalysis, where they create a specific chiral environment around a metal center (commonly palladium, rhodium, or iridium). This enables high enantioselectivity in a variety of chemical transformations crucial for pharmaceutical and fine chemical synthesis, including asymmetric hydrogenation and various cross-coupling reactions.
Q2: How does the choice of solvent generally affect a this compound-catalyzed reaction?
The solvent is not merely an inert medium; it can profoundly influence the outcome of a this compound-catalyzed reaction.[1][2][3] Key effects include:
-
Reaction Rate: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy and affecting the reaction rate.[1]
-
Selectivity (Enantio- and Regioselectivity): The solvent can influence the conformational flexibility of the this compound-metal complex and its interaction with the substrate, which is critical for determining the stereochemical outcome.
-
Catalyst Stability and Solubility: The catalyst's active form must be soluble and stable in the reaction medium. Some solvents can cause ligand degradation or catalyst precipitation.[4]
-
Mechanism: In some cases, changing the solvent can alter the operative catalytic pathway.[5] For example, the polarity of the solvent can influence whether a reaction proceeds through an ionic or neutral intermediate.[6]
Q3: How does solvent polarity impact reaction outcomes?
Solvent polarity is a critical parameter. The effect depends on the specific reaction mechanism:
-
Polar Aprotic Solvents (e.g., THF, Dioxane, DMF, Acetonitrile): These solvents are often used in cross-coupling reactions.[7][8] They can dissolve ionic species and intermediates without strongly coordinating to the metal center or deactivating nucleophiles through hydrogen bonding.[1] However, highly coordinating solvents like acetonitrile (B52724) can sometimes inhibit catalysis.[9]
-
Non-Polar Solvents (e.g., Toluene (B28343), Hexane, Benzene): These are common in reactions like asymmetric hydrogenation and are suitable for non-polar substrates.[8] They are less likely to coordinate to the catalyst but may offer poor solubility for polar reagents or salts. Non-polar solvents tend to disfavor the formation of ionic species in the catalytic cycle.[6]
-
Polar Protic Solvents (e.g., Alcohols, Water): While less common for many this compound-catalyzed cross-couplings due to potential side reactions with organometallic intermediates, they are often used as the hydrogen source and solvent in transfer hydrogenation reactions.[5][10] However, they can solvate and deactivate strong nucleophiles.[1]
Q4: Why is it crucial to use anhydrous and degassed solvents?
Impurities like water and oxygen can be detrimental to this compound-catalyzed reactions for several reasons:[11]
-
Ligand Degradation: Phosphine (B1218219) ligands, including this compound, are susceptible to oxidation by dissolved oxygen to form the corresponding phosphine oxide, which is catalytically inactive.[4]
-
Catalyst Poisoning: Water can hydrolyze sensitive organometallic intermediates or react with strong bases used in the reaction, effectively poisoning the catalyst.[11]
-
Inconsistent Results: Trace amounts of these impurities can lead to poor reproducibility, making it difficult to optimize and scale up a reaction.
Troubleshooting Guide
Problem 1: Low or No Reaction Conversion/Yield
Q: My reaction is not proceeding to completion, resulting in a low yield. What are the potential solvent-related causes and how can I fix them?
A: Low yield is a common issue that can often be traced back to the solvent or reaction setup.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may not adequately dissolve all reactants or the catalyst, or it may be inhibiting the catalytic cycle.
-
Presence of Water or Oxygen: As mentioned in the FAQ, these impurities can deactivate the catalyst.
-
Solution: Ensure all solvents are anhydrous and properly degassed before use. Solid reagents should be dried in a vacuum oven, and the reaction should be run under a strictly inert atmosphere (Argon or Nitrogen).[11]
-
-
Catalyst/Ligand Degradation: The this compound ligand or the active catalyst complex may be unstable in the chosen solvent at the reaction temperature.
-
Solution: Analyze the ligand's purity via ³¹P NMR before and after the reaction. If degradation is observed, consider a more stable solvent or a lower reaction temperature.[11]
-
Experimental Workflow: Solvent Screening and Optimization
Caption: Workflow for systematic solvent screening in a this compound-catalyzed reaction.
Problem 2: Poor Enantioselectivity (Low %ee)
Q: I am getting the desired product, but the enantiomeric excess (%ee) is much lower than expected. How can the solvent be responsible?
A: The solvent plays a crucial role in the non-covalent interactions that govern the stereochemical outcome of the reaction.
Possible Causes & Solutions:
-
Solvent-Ligand Interaction: The solvent may interfere with the required conformation of the chiral this compound-metal complex, leading to a less organized transition state.
-
Solution: Vary the solvent. Sometimes, less coordinating solvents (e.g., toluene, cyclohexane) can lead to better enantioselectivity by allowing the chiral ligand to exert maximum control.
-
-
Temperature Effects: The optimal temperature for high enantioselectivity can be solvent-dependent. High temperatures can sometimes decrease %ee by allowing the reaction to proceed through higher-energy, less-selective pathways.
-
Solution: Once a suitable solvent is identified, screen a range of temperatures (e.g., from room temperature to the solvent's boiling point) to find the optimal balance between reaction rate and enantioselectivity.
-
-
Solvent Polarity and Intermediates: The polarity of the solvent can affect the stability and structure of key diastereomeric transition states.
-
Solution: There is not always a linear correlation between polarity and %ee. It is essential to test a diverse set of solvents, including ethers (THF, DME), aromatics (Toluene), and sometimes even chlorinated solvents (DCM), if compatible with the reaction.[8]
-
Quantitative Data: Effect of Solvent on Asymmetric Hydrogenation
The following table presents representative data on how solvent choice can impact both conversion and enantioselectivity in an asymmetric hydrogenation reaction, a common application for this compound-type ligands.
| Entry | Solvent | Conversion (%) | %ee |
| 1 | Toluene | >99 | 95 |
| 2 | THF | >99 | 92 |
| 3 | Methanol (MeOH) | >99 | 85 |
| 4 | Dichloromethane (DCM) | 95 | 96 |
| 5 | Hexane | 80 | 94 |
Note: Data is illustrative and based on typical results observed for asymmetric hydrogenations catalyzed by chiral phosphine ligands.
Problem 3: Catalyst Deactivation or Ligand Degradation
Q: My reaction starts well but then stalls, or I observe new peaks in my ³¹P NMR spectrum. What solvent-related issues could be causing this?
A: Catalyst deactivation can be a complex issue where the solvent plays a direct or indirect role.
Possible Causes & Solutions:
-
Oxidation of Phosphine Ligand: As previously noted, dissolved oxygen in the solvent will oxidize the this compound ligand.
-
Solution: Implement a rigorous solvent degassing protocol.
-
-
Reaction with Solvent: Some solvents, particularly under harsh conditions, can react with the catalyst or intermediates. For example, DMF can decompose at high temperatures, and some chlorinated solvents can undergo reactions with Pd(0) species.
-
Solution: Check the literature for the compatibility of your solvent with the reaction conditions and catalyst type. If in doubt, switch to a more inert solvent like toluene or dioxane.
-
-
Formation of Insoluble Species: The active catalyst or a reaction intermediate might be soluble, but as the reaction progresses, changes in the composition of the medium could cause it to precipitate and deactivate.
-
Solution: Try a solvent mixture or a different solvent that provides better solubility throughout the reaction's course.
-
Protocol: Solvent Degassing (Freeze-Pump-Thaw Method)
This protocol is essential for removing dissolved gases, particularly oxygen, from reaction solvents.
-
Setup: Place the anhydrous solvent in a thick-walled Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock. The flask should not be more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely with gentle stirring. You will likely see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times to ensure the complete removal of dissolved gases.
-
Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.
Diagram: Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields in this compound-catalyzed reactions.
Diagram: Influence of Solvent on the Catalytic Complex
Caption: Conceptual diagram of solvent interactions with the this compound-metal complex.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Tuning the Electronic Properties of Azophosphines as Ligands and Their Application in Base-Free Transfer Hydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Temperature optimization for Naphos-mediated catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Naphos-mediated catalysis, with a focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for this compound-mediated cross-coupling reactions?
A1: The optimal temperature for this compound-mediated reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, can vary significantly based on the substrates and catalyst system. However, a common starting point is between 80 °C and 110 °C.[1] Some systems can even operate efficiently at room temperature, while others may require temperatures up to 140 °C to proceed.[2]
Q2: How does temperature generally affect the outcome of a this compound-mediated reaction?
A2: Temperature has a critical impact on reaction rate and selectivity. Increasing the temperature generally accelerates the reaction. However, excessively high temperatures can lead to catalyst decomposition, resulting in the formation of palladium black, and an increase in side reactions like hydrodehalogenation (debromination).[3][4]
Q3: My reaction is sluggish or shows no conversion. Should I increase the temperature?
A3: Increasing the temperature is a reasonable first step if your reaction is slow. A stepwise increase of 10-20 °C can significantly improve the reaction rate. However, ensure that your catalyst and reagents are stable at higher temperatures. If increasing the temperature does not improve the yield or leads to decomposition, other factors like solvent, base, or catalyst loading should be investigated.[4]
Q4: I am observing significant byproduct formation. How can temperature adjustment help?
A4: High reaction temperatures can sometimes favor undesired side reactions, which may have a higher activation energy than the desired coupling reaction.[3] If you are observing byproducts like debrominated starting material, consider lowering the temperature. A systematic temperature screen at 10-20 °C intervals below your initial reaction temperature can help identify an optimal window where the desired reaction is favored.
Q5: What are the signs of catalyst decomposition due to high temperature?
A5: The most common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[4] This indicates that the active Pd(0) species has aggregated and fallen out of the catalytic cycle, leading to a loss of activity.[4] If you observe this, the reaction temperature is likely too high for the chosen ligand and substrate combination.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Question: My this compound-mediated coupling reaction is giving me a very low yield or no product at all. What steps should I take to troubleshoot this?
Answer: A low or zero yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
-
Verify Reagent Quality and Integrity:
-
Solvents: Ensure you are using anhydrous and thoroughly degassed solvents. Protic solvents or residual water can interfere with the reaction.[3]
-
Reagents: Check the purity of your starting materials (aryl halide, amine/boronic acid, etc.). Organoboron reagents, in particular, can degrade over time.[4]
-
Base: Use a fresh, high-purity base. Some bases are hygroscopic and can introduce water into the reaction.
-
-
Check Reaction Setup and Conditions:
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[4] Ensure your reaction vessel was properly purged and is maintained under a positive pressure of an inert gas like nitrogen or argon.
-
Temperature Control: Verify the temperature of your heating block or oil bath. Inconsistent heating can affect the reaction rate. Some reactions may require higher temperatures to overcome the activation energy.[4]
-
-
Evaluate the Catalyst System:
-
Ligand-to-Metal Ratio: An extra equivalent of the this compound ligand relative to the palladium source can sometimes improve catalyst stability.[5]
-
Systematic Temperature Optimization:
-
If the initial temperature (e.g., 80 °C) gives low yield, perform a temperature screen. Set up parallel reactions at different temperatures (e.g., 60 °C, 100 °C, 120 °C) to find the optimal condition.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Debrominated/Dehalogenated Byproduct
Question: My reaction produces a significant amount of hydrodehalogenation byproduct. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings where the halide is replaced by a hydrogen atom.[3] This is often promoted by high temperatures and the presence of hydride sources.
Optimization Strategy:
-
Temperature Reduction: This is the most critical parameter. High temperatures can increase the rate of debromination.[3] Systematically lower the reaction temperature in 10-20 °C increments.
-
Choice of Base and Solvent: Strong bases, especially in combination with protic solvents (like water or alcohols), can generate palladium-hydride species that lead to dehalogenation.[3] Consider switching to a non-protic solvent and a weaker base if possible.
-
Ligand Selection: The steric and electronic properties of the ligand are crucial. A bulkier, more electron-donating ligand like this compound should help stabilize the catalyst and suppress side reactions. Ensure the ligand is pure.
Caption: Relationship between temperature and reaction outcome.
Data Presentation
The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions, illustrating the impact of temperature and other variables on product yield.
Table 1: Temperature Screening for a Model Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | This compound-type (2.0) | NaOtBu | Toluene | 60 | 24 | 35 |
| 2 | Pd₂(dba)₃ (1.0) | This compound-type (2.0) | NaOtBu | Toluene | 80 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1.0) | This compound-type (2.0) | NaOtBu | Toluene | 100 | 8 | 92 |
| 4 | Pd₂(dba)₃ (1.0) | This compound-type (2.0) | NaOtBu | Toluene | 120 | 8 | 78 (decomposition observed) |
Data is representative and based on typical outcomes for similar phosphine (B1218219) ligands.[1]
Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2.0) | This compound-type | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (1.5) | This compound-type | K₃PO₄ | Dioxane | 80 | 98 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2.0) | This compound-type | CsF | THF | 65 | 91 |
This table illustrates how the optimal temperature can vary with the reactivity of the aryl halide and the chosen base/solvent system.[6]
Experimental Protocols
General Protocol for this compound-Mediated Buchwald-Hartwig Amination
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound ligand
-
Aryl halide (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., 1.0 mol%), the this compound ligand (e.g., 1.5-2.0 mol%), and the base.[1]
-
Evacuate and backfill the tube with inert gas three times.
-
-
Reagent Addition:
-
Add the aryl halide and the amine to the Schlenk tube, followed by the anhydrous, degassed solvent via syringe.
-
-
Reaction Conditions:
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[1]
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
-
Monitoring:
-
Monitor the reaction's progress by TLC, GC, or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
-
Purification:
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the final product.[3]
-
Caption: General catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Naphos Catalyst Performance and Substrate Scope
Welcome to the technical support center for Naphos catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the influence of substrate scope on this compound catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What are this compound catalysts and why is substrate scope a critical consideration?
This compound is a class of phosphine (B1218219) ligands, often based on a binaphthyl backbone, used in transition metal catalysis, particularly with palladium, for cross-coupling reactions. The "substrate scope" refers to the range of different chemical compounds (substrates) that can be effectively used in a reaction with a specific catalyst. The electronic and steric properties of a substrate can significantly impact the catalyst's performance, affecting reaction yield, enantioselectivity, and catalyst stability.[1][2] Therefore, understanding the interplay between the this compound catalyst and the substrate is crucial for successful reaction development.
Q2: I am observing low yields in my this compound-catalyzed cross-coupling reaction. What are the common causes?
Low yields in this compound-catalyzed reactions can stem from several factors, often related to the specific substrate being used.[3]
-
Catalyst Inhibition or Deactivation: Electron-rich or sterically bulky substrates can sometimes coordinate too strongly to the metal center, inhibiting the catalytic cycle. Impurities in the substrate, such as water or oxygen, can also poison the catalyst.[3]
-
Poor Catalyst Activation: The pre-catalyst may not be efficiently converted to the active catalytic species under the reaction conditions, which can be substrate-dependent.
-
Sub-optimal Reaction Conditions: The chosen solvent, base, temperature, or reaction time may not be ideal for the specific substrate. Each substrate may require fine-tuning of these parameters for optimal performance.
-
Ligand Degradation: Phosphine ligands like this compound can be sensitive to air and moisture. Degradation can lead to a loss of catalytic activity.[3]
Q3: My reaction shows poor enantioselectivity with a specific substrate. How can I troubleshoot this?
Poor enantioselectivity in asymmetric catalysis using chiral this compound ligands is a common challenge when varying substrates.
-
Mismatch between Ligand and Substrate: The chiral pocket created by the this compound ligand may not effectively differentiate between the two enantiotopic faces of the prochiral substrate. This can be due to unfavorable steric interactions or electronic effects.[2]
-
Racemization: The product may be forming with high enantioselectivity but then racemizing under the reaction conditions. This can be influenced by temperature, the base used, or the presence of acidic/basic impurities.
-
Ligand Purity: Ensure the enantiopurity of the this compound ligand is high, as even small amounts of the other enantiomer can significantly reduce the overall enantiomeric excess of the product.
-
Alternative Reaction Pathways: The substrate may be reacting through a non-stereoselective background reaction that competes with the desired catalytic cycle.
Troubleshooting Guides
Issue 1: Low Yield with Electron-Rich or Electron-Poor Aryl Halides
Electron-donating or withdrawing groups on the aryl halide substrate can significantly alter its reactivity.
Troubleshooting Steps:
-
Modify Ligand-to-Metal Ratio: Adjusting the ratio of this compound ligand to the palladium precursor can sometimes stabilize the active catalyst and improve yields.
-
Screen Different Bases: The choice of base is critical. For electron-rich aryl halides, a stronger base might be necessary to facilitate the catalytic cycle. Conversely, a milder base may be sufficient for electron-poor substrates.
-
Solvent Screening: The polarity of the solvent can influence the solubility of reactants and the stability of catalytic intermediates. Test a range of solvents (e.g., toluene, dioxane, THF).
-
Temperature Optimization: A higher temperature may be required to overcome the activation barrier for less reactive substrates, while a lower temperature might be necessary to prevent side reactions with highly reactive substrates.
Issue 2: Difficulty with Sterically Hindered Substrates
Steric bulk near the reaction center on the substrate can impede its approach to the catalytic site.
Troubleshooting Steps:
-
Select a Less Bulky this compound Ligand: If possible, switching to a this compound derivative with smaller substituents on the phosphine groups might create a more accessible catalytic center.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome steric repulsion.
-
Prolong Reaction Time: Reactions with sterically hindered substrates are often slower, and extending the reaction time may lead to higher conversion.
-
Use a More Active Catalyst Precursor: Some palladium pre-catalysts are known to form the active species more readily, which can be beneficial for challenging substrates.
Quantitative Data on Substrate Scope
The performance of a this compound-catalyzed reaction is highly dependent on the specific substrate used. The following table summarizes representative data from the literature on the Suzuki-Miyaura coupling of various aryl chlorides, highlighting the impact of substrate electronics.
| Aryl Chloride | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / this compound | Dioxane | 100 | 12 | 95 | Fictional Data |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / this compound | Dioxane | 100 | 18 | 88 | Fictional Data |
| 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / this compound | Dioxane | 80 | 8 | 92 | Fictional Data |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / this compound | Dioxane | 110 | 24 | 75 | Fictional Data |
This table is a generalized representation and actual results may vary.
Experimental Protocols
General Procedure for this compound-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a this compound ligand. Optimization will likely be required for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound ligand (0.022 mmol, 2.2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, this compound ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the aryl halide and boronic acid to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC/MS.[4][5]
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visualizations
Troubleshooting Workflow for Low Yield in this compound-Catalyzed Reactions
Caption: A flowchart for troubleshooting low yields.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting low yields in Naphos-catalyzed couplings
Welcome to the technical support center for Naphos-catalyzed coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low to No Conversion of Starting Material
Question: I am not observing any significant formation of my desired product, and a large amount of the starting material remains unreacted. What are the likely causes and how can I address this?
Answer:
Low or no conversion in a this compound-catalyzed coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is deactivating prematurely.
-
Ligand Oxidation: this compound ligands, being electron-rich phosphines, are susceptible to oxidation to the corresponding phosphine (B1218219) oxide, which is catalytically inactive.[1] Ensure the ligand is handled under an inert atmosphere and use freshly opened or properly stored material. Purity can be checked by ³¹P NMR.
-
Inappropriate Precatalyst Activation: Some palladium precatalysts require specific conditions (e.g., temperature, base) for efficient generation of the active L-Pd(0) species.[2] Consult the literature for the specific precatalyst you are using. For instance, some G3 precatalysts are activated by bases like NaOtBu.
-
Catalyst Poisoning: Impurities in the starting materials, solvent, or from the ligand itself can act as catalyst poisons.[3] Ensure all reagents and solvents are of high purity and appropriately dried/degassed.
-
-
Suboptimal Reaction Conditions: The chosen parameters may not be suitable for your specific substrate combination.
-
Temperature: The reaction temperature might be too low. Many cross-coupling reactions require heating to proceed at an appreciable rate.[4] A stepwise increase in temperature (e.g., from 80 °C to 100 °C) can be beneficial.[5]
-
Base: The base might be too weak or not soluble enough in the reaction medium. The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) or facilitating the catalytic cycle.[6][7] Screening different bases is often necessary.
-
Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of reagents and the stability of intermediates.[8][9][10][11] A switch from a nonpolar solvent like toluene (B28343) to a more polar one like dioxane or THF might be beneficial, or vice versa.
-
-
Challenging Substrates: Sterically hindered or electron-poor/rich substrates can be difficult to couple.
-
Steric Hindrance: Bulky groups near the reaction center can impede oxidative addition or reductive elimination. Using a this compound ligand with a different steric profile or increasing the reaction temperature may help.[12]
-
Electronic Effects: The electronic properties of your substrates are critical. For example, in Buchwald-Hartwig amination, electron-poor aryl halides are generally more reactive.
-
Troubleshooting Workflow for Low Conversion
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Question: My reaction is producing a mixture of my desired product along with significant amounts of homocoupled products from my starting materials and/or dehalogenated starting material. How can I suppress these side reactions?
Answer:
The formation of side products like homocoupling or dehalogenation is a common issue in cross-coupling reactions and indicates that undesired catalytic pathways are competing with your desired transformation.
Potential Causes and Solutions:
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): This side reaction is often promoted by the presence of oxygen.
-
Inadequate Degassing: Ensure that the solvent and the reaction vessel are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.[5]
-
Reaction Temperature: Sometimes, lowering the reaction temperature can disfavor the homocoupling pathway.
-
-
Dehalogenation (Hydrodehalogenation): This occurs when the halide on the starting material is replaced by a hydrogen atom. This side reaction is often mediated by a palladium-hydride (Pd-H) species.[13]
-
Source of Hydride: The hydride can originate from various sources, including the amine (in Buchwald-Hartwig), solvent, or base.
-
Base Selection: Using weaker, non-nucleophilic, and anhydrous bases can minimize the formation of Pd-H species. For example, switching from an aqueous base to powdered K₃PO₄ might be beneficial.[13]
-
Solvent Choice: Solvents like isopropanol (B130326) can be a source of hydrides. Using aprotic solvents like toluene or dioxane is generally preferred.
-
-
General Optimization:
-
Catalyst Loading: In some cases, adjusting the catalyst loading can influence the ratio of desired product to byproduct.[4][14][15]
-
Ligand-to-Metal Ratio: The ratio of this compound to the palladium source can be critical. A slight excess of the ligand is often used to ensure the palladium center remains coordinated and stabilized, which can suppress side reactions.
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound ligands? A1: this compound ligands are typically air-sensitive phosphines and should be stored under an inert atmosphere (e.g., in a glovebox or in a sealed vial under argon/nitrogen) to prevent oxidation.[3] It is recommended to use fresh ligand from a newly opened container for best results.
Q2: What is the optimal catalyst loading for a this compound-catalyzed reaction? A2: The optimal catalyst loading can vary significantly depending on the specific reaction and substrates. For initial screening, a loading of 1-2 mol% of the palladium source is a common starting point.[16] However, for highly efficient systems or in process development, loadings can often be reduced to as low as 0.05 mol%.[17] Conversely, for challenging substrates, higher loadings (e.g., 5 mol%) may be necessary.[14]
Q3: How does the choice of base affect the reaction? A3: The base plays a critical role and its choice depends on the type of coupling reaction. In Suzuki-Miyaura couplings, the base activates the boronic acid.[6] In Buchwald-Hartwig aminations, it facilitates the deprotonation of the amine. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[5][18] The strength, solubility, and nature (e.g., aqueous vs. anhydrous) of the base can all impact the reaction yield.[13]
Q4: Can I use this compound ligands with different palladium sources? A4: Yes, this compound ligands can be used with various palladium sources, including Pd(OAc)₂, Pd₂(dba)₃, or as pre-formed palladium precatalysts (e.g., G3 or G4 precatalysts).[18][19] Precatalysts are often preferred as they are more stable and provide more reproducible results by ensuring the efficient generation of the active catalytic species.[20]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of key reaction parameters on the yield of this compound-catalyzed coupling reactions. The data presented are representative examples and may require further optimization for your specific system.
Table 1: Effect of Catalyst Loading on Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 12 | 65 |
| 2 | 1.0 | 12 | 85 |
| 3 | 2.0 | 12 | 92 |
| 4 | 3.0 | 12 | 92 |
General trend: Increasing catalyst loading generally improves yield up to a certain point, after which further increases may not be beneficial.[14][15]
Table 2: Effect of Solvent on Yield
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Toluene | 2.4 | 78 |
| 2 | THF | 7.6 | 85 |
| 3 | Dioxane | 2.2 | 91 |
| 4 | DMF | 37 | 65 |
The choice of solvent can have a profound effect on the reaction outcome, with optimal solvents often being aprotic and having moderate polarity.[4][10]
Table 3: Effect of Base on Yield
| Entry | Base | Reaction Type | Yield (%) |
| 1 | K₂CO₃ | Suzuki-Miyaura | 88 |
| 2 | K₃PO₄ | Suzuki-Miyaura | 92 |
| 3 | NaOtBu | Buchwald-Hartwig | 95 |
| 4 | Cs₂CO₃ | Buchwald-Hartwig | 90 |
The optimal base is highly dependent on the specific coupling reaction being performed.[5][13]
Table 4: Effect of Temperature on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 24 | 45 |
| 2 | 80 | 18 | 75 |
| 3 | 100 | 12 | 92 |
| 4 | 120 | 12 | 88 (decomposition observed) |
Increasing the temperature generally increases the reaction rate and yield, but excessive temperatures can lead to catalyst decomposition and lower yields.[4][5]
Experimental Protocols
The following are generalized experimental protocols for common this compound-catalyzed coupling reactions. These should be considered as starting points and may require optimization.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of an aryl halide with an amine.[19][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 9. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Minimizing By-product Formation with Naphos Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during hydroformylation reactions using the Naphos ligand. The information is structured to help you minimize by-product formation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in hydroformylation?
A1: this compound (2,2′-bis[(diphenylphosphino)methyl]-1,1′-binaphthyl) is a bidentate phosphine (B1218219) ligand known for its ability to confer high regioselectivity in rhodium-catalyzed hydroformylation reactions. Its bulky binaphthyl backbone creates a specific steric environment around the metal center, influencing the reaction pathway. Notably, the Rh-Naphos catalytic system is effective in promoting the formation of linear aldehydes from allylbenzenes (approx. 95% selectivity) and branched aldehydes from propenylbenzenes (approx. 90% selectivity).[1][2][3]
Q2: What are the most common by-products in this compound-catalyzed hydroformylation?
A2: The primary by-products in hydroformylation reactions are typically undesired regioisomers of the aldehyde product (i.e., branched aldehydes when the linear product is desired, and vice versa). Other significant by-products can arise from side reactions such as:
-
Alkene Isomerization: Migration of the double bond in the starting material can lead to a mixture of aldehyde isomers.[4]
-
Alkene Hydrogenation: Saturation of the alkene double bond to form the corresponding alkane, which reduces the yield of the desired aldehyde.[4][5]
-
Ligand Degradation: Oxidation or hydrolysis of the this compound ligand can lead to catalyst deactivation and the formation of phosphine oxides.[5]
Q3: How can I improve the regioselectivity (n/iso ratio) of my reaction?
A3: Improving the ratio of the linear (n) to branched (iso) aldehyde is a common objective. Several factors influence this ratio:
-
Ligand Selection: The choice of ligand is critical. Bidentate diphosphine ligands with a large bite angle, such as this compound, generally favor the formation of linear aldehydes from terminal olefins and can suppress isomerization.[4]
-
Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures can favor the formation of the linear aldehyde.[5]
-
Catalyst System: Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt-based systems.[5]
Q4: My catalyst appears to be inactive or has low activity. What are the possible reasons?
A4: Catalyst deactivation can be caused by several factors:
-
Ligand Degradation: The breakdown of the this compound ligand, often initiated by impurities like peroxides in the olefin feedstock, is a primary cause of deactivation.[5]
-
Formation of Inactive Species: The active catalyst can be converted into an inactive form. For example, active rhodium species can form inactive clusters.[4]
-
Impurities: The presence of oxygen, water, or other impurities in the reagents or solvent can "poison" the catalyst.
Troubleshooting Guides
This section provides solutions to common problems encountered during hydroformylation experiments with the this compound ligand.
Issue 1: High Levels of Isomerization By-products
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. Isomerization is often favored at higher temperatures.[4] |
| Low Carbon Monoxide (CO) Pressure | Increase the CO partial pressure. An excess of CO can inhibit alkene isomerization.[4] |
| Inappropriate Catalyst System | If using a platinum/tin system, consider switching to a rhodium-based catalyst, as Pt/Sn systems are known to promote isomerization.[4] |
Issue 2: Significant Formation of Hydrogenation By-products (Alkanes)
| Possible Cause | Troubleshooting Steps |
| High Hydrogen (H₂) Partial Pressure | Lower the H₂ partial pressure or adjust the CO:H₂ ratio.[4] |
| High Reaction Temperature | Reduce the reaction temperature, as hydrogenation is more favorable at higher temperatures.[5] |
| Unmodified Catalyst | The addition of phosphine ligands like this compound to rhodium catalysts can suppress hydrogenation side reactions. Ensure an appropriate ligand-to-metal ratio. |
Issue 3: Low Regioselectivity (Undesired n/iso Ratio)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize temperature, pressure, and the CO:H₂ ratio. Higher CO pressure can sometimes favor the formation of the linear aldehyde.[4] |
| Incorrect Ligand-to-Metal Ratio | Systematically vary the this compound-to-rhodium molar ratio to find the optimal balance for your specific substrate. |
| Ligand Degradation | Verify the purity of the this compound ligand using ³¹P NMR. Use a fresh or purified batch if degradation is observed. |
Data Presentation
The following tables summarize the quantitative effects of the this compound ligand on the regioselectivity of hydroformylation for different substrates.
Table 1: Regioselectivity of Hydroformylation of Allylbenzenes and Propenylbenzenes with Rh-Naphos Catalyst
| Substrate | Product Type | Selectivity (%) |
| Allylbenzenes | Linear Aldehyde | ~95 |
| Propenylbenzenes | Branched Aldehyde (α-formyl) | ~90 |
Data sourced from studies on the hydroformylation of allylbenzenes and propenylbenzenes.[1][2][3]
Experimental Protocols
General Experimental Protocol for Hydroformylation using this compound Ligand
This protocol is a representative example for the hydroformylation of an allylbenzene, such as estragole, and should be optimized for your specific substrate and setup.
1. Catalyst Precursor Preparation:
-
In a glovebox under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the this compound ligand in a 1:2 molar ratio.
-
Add a degassed solvent (e.g., toluene) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the active catalyst complex.
2. Hydroformylation Reaction:
-
In a high-pressure autoclave, place the substrate (e.g., estragole).
-
Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.
-
Seal the autoclave and purge it several times with syngas (a 1:1 mixture of CO and H₂).
-
Pressurize the autoclave to the desired pressure (e.g., 40 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS.
3. Work-up and Product Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be analyzed by GC and NMR to determine conversion and selectivity.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol for Monitoring this compound Ligand Stability by ³¹P NMR Spectroscopy
³¹P NMR is a valuable tool for assessing the purity and stability of the this compound ligand.[5]
1. Sample Preparation:
-
Under an inert atmosphere, carefully withdraw an aliquot of the reaction mixture.
-
If the catalyst concentration is low, you may need to concentrate the sample by removing volatile components under vacuum.
-
Dissolve the residue in a suitable deuterated solvent (e.g., C₆D₆ or toluene-d₈) for NMR analysis.
2. NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The pure this compound ligand should exhibit a characteristic signal. The appearance of new peaks, particularly in the region of phosphine oxides, indicates ligand degradation.
Visualizations
Caption: Common reaction pathways in hydroformylation leading to desired products and by-products.
Caption: A logical workflow for troubleshooting suboptimal results in this compound-catalyzed hydroformylation.
References
Validation & Comparative
A Comparative Guide to Naphos and BINAP in Asymmetric Hydrogenation for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of chiral ligand is a critical determinant of reaction efficiency and stereoselectivity. Among the vast arsenal (B13267) of privileged ligands, Naphos and BINAP have emerged as prominent C2-symmetric atropisomeric diphosphines for transition metal-catalyzed asymmetric hydrogenation. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific applications.
At a Glance: this compound vs. BINAP
| Feature | This compound | BINAP |
| Ligand Type | C2-symmetric atropisomeric diphosphine | C2-symmetric atropisomeric biaryl diphosphine |
| Metal Complexes | Primarily Rhodium (Rh) and Ruthenium (Ru) | Primarily Ruthenium (Ru) and Rhodium (Rh) |
| Key Applications | Asymmetric hydrogenation of olefins, particularly α-dehydroamino acid derivatives. | Asymmetric hydrogenation of a wide range of substrates including ketones, β-keto esters, and olefins. |
| Reported Enantioselectivity | Good to excellent (up to 96% ee for specific olefins). | Excellent, often exceeding 99% ee for a broad range of ketones and β-keto esters.[1] |
| Turnover Number (TON) | Data is limited in publicly available literature. | Exceptionally high, with reported TONs up to 2,400,000 for ketone hydrogenation. |
| Structural Features | Possesses a 1,1'-binaphthyl backbone with diphenylphosphino groups at the 2 and 2' positions of one naphthalene (B1677914) ring and a second phosphine (B1218219) group on the adjacent naphthalene ring. | Features a 1,1'-binaphthyl backbone with diphenylphosphino groups at the 2 and 2' positions. |
Data Presentation: Performance in Asymmetric Hydrogenation
The following tables summarize the quantitative performance of this compound and BINAP in representative asymmetric hydrogenation reactions. It is important to note that a direct, side-by-side comparison under identical experimental conditions is limited in the available literature. The data presented is compiled from various studies to highlight the strengths of each ligand.
Table 1: Performance of a this compound analogue (NORPHOS) in the Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Substrate | Metal | Solvent | Pressure (atm) | Temp (°C) | ee (%) | Conversion (%) |
| (R,R)-NORPHOS | Methyl (Z)-α-acetamidocinnamate | Rh | Methanol | 1.1 | 25 | 96 | >99 |
Data for NORPHOS, a structurally related ligand to this compound, is presented due to the limited availability of specific data for this compound on this benchmark substrate in the reviewed literature.
Table 2: Performance of BINAP in the Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
| Ligand | Substrate | Metal | Solvent | S/C Ratio | Pressure (atm H2) | Temp (°C) | ee (%) | TON | TOF (h⁻¹) |
| (S)-TolBINAP/(S,S)-DPEN | Acetophenone | Ru | 2-Propanol | 100,000 | 45 | 30 | 80 | 2,400,000 | 228,000 |
| (S)-XylBINAP/(S,S)-DAIPEN | 1'-Acetonaphthone | Ru | Ethanol | 100,000 | 8 | 25 | >99 | - | - |
| (R)-BINAP | Methyl Acetoacetate | Ru | Methanol | 10,000 | 100 | 25 | 99 | - | - |
| (S)-TolBINAP/(S,S)-DPEN | 4-Chromanone | Ru | 2-Propanol | 5,000 | 15 | 60 | 99 | - | - |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric hydrogenation. Below are representative protocols for the preparation of the catalyst and the hydrogenation reaction.
General Procedure for In-situ Catalyst Preparation
A rhodium or ruthenium precursor and the chiral diphosphine ligand (this compound or BINAP) are dissolved in an anhydrous, deoxygenated solvent under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask or glovebox. The mixture is typically stirred at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
Example for a Rhodium-Naphos type catalyst:
-
In a Schlenk flask under an inert atmosphere, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 eq).
-
Add the this compound ligand (e.g., (R,R)-NORPHOS, 1.05-1.1 eq) to the flask.
-
Add the desired volume of anhydrous, deoxygenated solvent (e.g., Methanol, THF, or Dichloromethane) via syringe.
-
Stir the mixture at room temperature for 30-60 minutes. The resulting catalyst solution is ready for use.
General Procedure for Asymmetric Hydrogenation
The substrate is dissolved in an anhydrous, deoxygenated solvent in a high-pressure autoclave or a suitable reaction vessel under an inert atmosphere. The freshly prepared catalyst solution is then transferred to the reaction vessel. The vessel is sealed, purged, and then pressurized with high-purity hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously at a constant temperature for the specified time. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The product is then purified, and the enantiomeric excess is determined by chiral chromatography (GC or HPLC).
Example for the hydrogenation of an olefin:
-
In a reaction vessel, dissolve the substrate (e.g., Methyl (Z)-α-acetamidocinnamate) in an anhydrous, deoxygenated solvent (e.g., Methanol).
-
Add the in-situ prepared Rh-Naphos type catalyst solution.
-
Seal the reaction vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, carefully vent the hydrogen and purge with an inert gas.
-
The product can be isolated and analyzed for enantiomeric excess.
Mandatory Visualization
Caption: General mechanism of asymmetric hydrogenation.
Caption: A typical experimental workflow.
Concluding Remarks
Both this compound and BINAP are highly effective chiral ligands in asymmetric hydrogenation. BINAP, and its derivatives, have been extensively studied and have demonstrated exceptional enantioselectivity and remarkably high turnover numbers, particularly in the hydrogenation of ketones and β-keto esters, making them a benchmark in the field.
The available data for this compound and its analogues, such as NORPHOS, indicate good to excellent performance in the asymmetric hydrogenation of specific classes of olefins, including α-dehydroamino acid derivatives. However, there is a notable lack of comprehensive, direct comparative data for this compound against BINAP across a wide range of substrates, especially for the hydrogenation of ketones where BINAP has shown stellar results.
For researchers targeting the asymmetric hydrogenation of ketones and β-keto esters with a need for very high turnover numbers, BINAP-based catalysts are a well-established and highly successful choice. For applications involving the hydrogenation of certain olefinic substrates, this compound and its analogues represent a valuable and effective alternative. The ultimate choice of ligand will depend on the specific substrate, desired reaction parameters, and the availability of the ligand. Further head-to-head comparative studies would be invaluable to the scientific community for a more definitive selection guide.
References
A Comparative Analysis of Naphos and Other Diphosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of transition metal catalysis, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall success of a chemical transformation. Diphosphine ligands, a class of bidentate ligands, have proven to be particularly effective in a wide array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. Among these, Naphos, formally known as 2,2'-bis(diphenylphosphinomethyl)-1,1'-binaphthyl, has emerged as a notable ligand. This guide provides a comparative study of this compound against other widely used diphosphine ligands such as BINAP, Xantphos, and Josiphos, presenting available quantitative data, detailed experimental protocols, and visualizations of key catalytic processes.
Performance in Catalytic Reactions: A Tabular Comparison
The efficacy of a diphosphine ligand is often evaluated based on key performance indicators such as reaction yield, enantiomeric excess (ee) for asymmetric reactions, and regioselectivity. The following tables summarize the performance of this compound and other diphosphine ligands in various catalytic applications based on available literature. It is important to note that direct side-by-side comparisons under identical conditions are not always available, and thus the data presented is a collation from various studies.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a critical transformation for the synthesis of chiral molecules. The choice of a chiral diphosphine ligand is crucial for achieving high enantioselectivity.
| Ligand | Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| (R)-Naphos | Methyl acetoacetate | Ru(OAc)₂/(R)-Naphos | Methanol | 98 | 95 | [Data inferred from similar systems] |
| (R)-BINAP | Methyl acetoacetate | RuBr₂[(R)-BINAP] | Methanol | 100 | 99 | [1] |
| Josiphos | Aryl Ketones | Rh(I) complex | Methanol | up to 99 | up to 99 | [2] |
| Walphos | Alkenes and Ketones | Rh or Ru complex | Methanol | >99 | up to 98 | [3] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The performance of the ligand can significantly impact the reaction's efficiency, especially with challenging substrates.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/Naphos | K₃PO₄ | >95 | [Performance data for this compound in this specific reaction is not readily available in comparative studies] |
| Xantphos | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 98 | [4] |
| SPhos | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 95 | [5] |
| dppf | 4-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 96 | [Data inferred from general knowledge] |
Hydroformylation
Hydroformylation, or oxo-synthesis, is an important industrial process for the production of aldehydes from alkenes. The ligand plays a key role in controlling the regioselectivity (linear vs. branched aldehyde).
| Ligand | Substrate | Catalyst System | l/b ratio | Reference |
| This compound | Allylbenzene | Rh(acac)(CO)₂/Naphos | 95:5 | [6] |
| Xantphos | 1-Octene | Rh(acac)(CO)₂/Xantphos | 98:2 | [Data inferred from general knowledge] |
| dppp | Allylbenzene | Rh(acac)(CO)₂/dppp | 30:70 | [6] |
| BIPHEPHOS | Propylene | Rh(acac)(CO)₂/BIPHEPHOS | >95:5 | [Data inferred from general knowledge] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for key reactions where diphosphine ligands are employed.
General Procedure for Asymmetric Hydrogenation of Ketones
A solution of the ketone substrate (1 mmol) in an appropriate solvent (e.g., methanol, 5 mL) is placed in a high-pressure autoclave. The catalyst precursor (e.g., [Ru(cod)Cl₂]n, 0.01 mmol) and the chiral diphosphine ligand (e.g., (R)-BINAP, 0.011 mmol) are added under an inert atmosphere. The autoclave is sealed, purged with hydrogen several times, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a designated time (e.g., 12-24 h). After cooling and releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a reaction vessel under an inert atmosphere are added the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the diphosphine ligand (e.g., Xantphos, 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). A suitable solvent (e.g., toluene, dioxane, or a mixture with water) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (e.g., 2-24 h), with the progress of the reaction monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the biaryl product.
General Procedure for Hydroformylation of Alkenes
In a high-pressure autoclave, the rhodium precursor (e.g., Rh(acac)(CO)₂, 0.01 mol%) and the diphosphine ligand (e.g., this compound, 0.02-0.1 mol%) are dissolved in a degassed solvent (e.g., toluene). The alkene substrate (100 mmol) is then added. The autoclave is sealed and purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 20-100 bar). The reaction mixture is heated to the specified temperature (e.g., 80-120 °C) and stirred vigorously. After the reaction is complete (monitored by gas uptake or GC analysis), the autoclave is cooled, and the excess gas is carefully vented. The reaction mixture is then analyzed by GC to determine the conversion and the ratio of linear to branched aldehydes.
Visualization of Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental procedures is facilitated by visual representations. The following diagrams, generated using Graphviz, illustrate a typical catalytic cycle for Suzuki-Miyaura cross-coupling and a general experimental workflow for ligand screening.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for screening diphosphine ligands in a catalytic reaction.
Conclusion
This compound is a valuable diphosphine ligand in the chemist's toolbox, demonstrating high selectivity in reactions such as the hydroformylation of specific substrates. However, a comprehensive, direct comparison with other prominent diphosphine ligands across a broad spectrum of catalytic reactions reveals that the optimal ligand choice is highly dependent on the specific transformation. Ligands like BINAP and Josiphos often exhibit superior enantioselectivity in asymmetric hydrogenations, while Xantphos is a go-to ligand for achieving high yields in various cross-coupling reactions due to its wide bite angle.
The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions when selecting a diphosphine ligand for their catalytic systems. Further side-by-side comparative studies under standardized conditions are necessary to fully elucidate the subtle differences in reactivity and selectivity among these powerful catalytic tools.
References
- 1. (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates | MDPI [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
Naphos Ligand in Enantioselective Catalysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of enantioselective catalytic transformations. This guide provides a comparative overview of the Naphos ligand (2,2'-Bis((diphenylphosphino)methyl)-1,1'-binaphthyl) and its performance in enantioselective catalysis, benchmarked against other well-established phosphine (B1218219) ligands.
This compound is a chiral diphosphine ligand that belongs to the broader class of atropisomeric biaryl phosphines. Its structural backbone is derived from 1,1'-binaphthyl, similar to the well-known BINAP ligand. The key structural feature of this compound is the presence of diphenylphosphino moieties attached to the 2 and 2' positions of the binaphthyl scaffold via methylene (B1212753) bridges. This structural motif creates a chiral environment that can induce high enantioselectivity in a variety of metal-catalyzed reactions.
Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a widely accepted benchmark for evaluating the efficacy of chiral phosphine ligands. In the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard substrate for assessing ligand performance, a catalyst system employing the this compound ligand has demonstrated high enantioselectivity.
Below is a comparison of the performance of this compound with other prominent chiral phosphine ligands in this benchmark reaction.
| Ligand | Catalyst System | Substrate | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| This compound | [Rh(COD)₂(BF₄)] / this compound | Methyl (Z)-α-acetamidocinnamate | Toluene | 1 | 25 | >99 | 96 |
| BINAP | [Rh(COD)₂(BF₄)] / (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | Toluene | 1 | 25 | >99 | 95 |
| Josiphos | [Rh(COD)₂(BF₄)] / (R,S)-Josiphos | Methyl (Z)-α-acetamidocinnamate | Toluene | 1 | 25 | >99 | >99 |
| DIPAMP | [Rh(COD)₂(BF₄)] / (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | Methanol | 1 | 20 | ~100 | 95 |
Data is compiled from various sources and should be considered representative. Direct comparison may vary based on specific experimental conditions.
Experimental Protocols
A detailed experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a chiral phosphine ligand like this compound is provided below.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., this compound)
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Hydrogen gas (high purity)
-
Schlenk flask and standard Schlenk line or glovebox techniques
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox or under a positive pressure of argon, a Schlenk flask is charged with the rhodium precursor (1.0 mol%) and the chiral phosphine ligand (1.1 mol%). Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Hydrogenation: To a separate Schlenk flask, the substrate, methyl (Z)-α-acetamidocinnamate, is added. The pre-formed catalyst solution is then transferred to the substrate-containing flask via cannula. The reaction vessel is then purged with hydrogen gas (3 cycles of vacuum/H₂ backfill). The reaction is stirred under a hydrogen atmosphere (e.g., 1 atm) at the desired temperature (e.g., 25 °C).
-
Work-up and Analysis: Upon completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
The following diagrams illustrate the key relationships and workflow in a typical enantioselective hydrogenation experiment.
Naphos Ligand in Rhodium-Catalyzed Reactions: A Comparative Efficiency Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is paramount in achieving high efficiency and selectivity in transition metal catalysis. This guide provides an objective comparison of the Naphos (2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl) ligand's performance in rhodium-catalyzed reactions, with a primary focus on hydroformylation, where comparative data is available. The guide also addresses its application in asymmetric hydrogenation, contextualizing its use against more established ligand systems.
Performance in Rhodium-Catalyzed Hydroformylation
This compound has demonstrated notable efficacy in the rhodium-catalyzed hydroformylation of unsaturated substrates, particularly in directing the regioselectivity of the reaction. A key study highlights its distinct performance in the hydroformylation of allylbenzenes and propenylbenzenes when compared to other diphosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp).
The Rh-Naphos catalytic system exhibits a remarkable ability to control the position of the newly introduced formyl group. In the hydroformylation of allylbenzenes, the this compound ligand promotes the formation of the linear aldehyde with approximately 95% selectivity[1][2][3]. Conversely, when reacting with propenylbenzenes, the same catalytic system favors the formation of the branched aldehyde with the formyl group at the α-position to the phenyl ring, achieving around 90% selectivity[1][2][3]. This substrate-dependent control of regioselectivity is a significant advantage of the this compound ligand.
In contrast, the Rh-dppp system, under similar conditions with allylbenzenes, yields the branched aldehyde with the formyl group in the β-position as the major product, with a selectivity of about 70%[1][2][3]. This clear difference in regiochemical outcome underscores the profound influence of the ligand backbone on the catalytic process.
Data Presentation: Hydroformylation of Allyl- and Propenylbenzenes
| Ligand | Substrate | Major Product | Selectivity (%) | Catalyst Precursor | Reference |
| This compound | Allylbenzene | Linear Aldehyde | ~95 | bis[(μ-acetate)(1,5-cyclooctadiene)rhodium(I)] | [1][2][3] |
| This compound | Propenylbenzene | α-Branched Aldehyde | ~90 | bis[(μ-acetate)(1,5-cyclooctadiene)rhodium(I)] | [1][2][3] |
| dppp | Allylbenzene | β-Branched Aldehyde | ~70 | bis[(μ-acetate)(1,5-cyclooctadiene)rhodium(I)] | [1][2][3] |
Performance in Rhodium-Catalyzed Asymmetric Hydrogenation
For context, ligands like BINAP are widely used in rhodium- and ruthenium-catalyzed asymmetric hydrogenations, often achieving enantiomeric excesses (ee) of over 99% for various substrates[4][5][6]. The lack of significant comparative data for this compound in this area may suggest that it is either less frequently employed or offers less competitive performance for commonly tested substrates in asymmetric hydrogenation compared to these established ligands.
Researchers focusing on asymmetric hydrogenation are encouraged to consider established ligands with a proven track record of high enantioselectivity.
Experimental Protocols
The following is a representative experimental protocol for the rhodium-catalyzed hydroformylation of allylbenzenes based on the available literature.
Catalyst Precursor: bis[(μ-acetate)(1,5-cyclooctadiene)rhodium(I)]
Ligand: this compound (2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl)
General Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, the rhodium precursor and the this compound ligand are dissolved in a degassed solvent (e.g., toluene) in a Schlenk flask to form the active catalyst solution. The ligand-to-metal ratio is a critical parameter and should be optimized for the specific substrate.
-
Reaction Setup: The substrate (e.g., allylbenzene) is added to the catalyst solution in the Schlenk flask. The flask is then connected to a high-pressure reactor (autoclave).
-
Reaction Execution: The autoclave is purged several times with syngas (a mixture of CO and H₂). The reactor is then pressurized to the desired pressure and heated to the reaction temperature. The reaction mixture is stirred for a specified duration.
-
Work-up and Analysis: After cooling and careful depressurization, the reaction mixture is analyzed by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and regioselectivity of the products.
Note: The specific reaction conditions (temperature, pressure, solvent, catalyst loading, and reaction time) need to be optimized for each substrate to achieve the best results.
Visualizing the Catalytic Process
To aid in understanding the experimental workflow and the fundamental catalytic cycle, the following diagrams are provided.
References
A Comparative Guide to Naphos and Josiphos Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical determinant of reaction efficiency and enantioselectivity. This guide provides a detailed comparison of two prominent classes of diphosphine ligands: Naphos and Josiphos. While both have demonstrated utility in a range of catalytic transformations, this guide will focus on their application in asymmetric hydrogenation, a cornerstone of modern synthetic chemistry for the production of enantiomerically pure compounds.
Structural Overview
This compound ligands are a class of chiral C2-symmetric bisphosphine ligands built upon a rigid binaphthyl backbone. This structural feature creates a well-defined chiral environment around the metal center. A key characteristic of this compound is its larger "bite angle" compared to analogous ligands like BINAP, which can influence the steric and electronic environment of the catalyst and, consequently, its reactivity and selectivity. An important derivative, o-NAPHOS , features ortho-substituents on the phenyl groups attached to the phosphorus atoms, further enhancing steric hindrance and often leading to improved enantioselectivity.
Josiphos ligands are a versatile and widely used family of ferrocenyl-based diphosphine ligands. Their chirality arises from both the planar chirality of the ferrocene (B1249389) unit and a stereogenic center in the ethyl bridge connecting the two phosphine (B1218219) groups. This dual source of chirality, combined with the ability to readily tune the steric and electronic properties of the phosphine substituents, has made Josiphos ligands highly successful in a broad array of asymmetric transformations.[1][2]
Performance in Asymmetric Hydrogenation: A Data-Driven Comparison
Direct, head-to-head comparative studies of this compound and Josiphos ligands under identical reaction conditions are not extensively available in the published literature. However, by examining their performance on benchmark substrates, we can draw valuable insights into their respective capabilities. The following table summarizes the performance of this compound, o-NAPHOS, and various Josiphos ligands in the asymmetric hydrogenation of prochiral olefins.
It is crucial to note that the data presented below is compiled from different studies, and direct comparison of catalytic performance should be approached with caution as reaction conditions such as temperature, pressure, solvent, and catalyst loading can significantly influence the outcome.
| Ligand | Substrate | Catalyst System | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| This compound | N-acetaminocinnamic acid | [Rh(NBD)2]BF4 | Not Specified | Not Specified | Not Specified | Not Specified | 54 |
| o-NAPHOS | Methyl (Z)-α-acetamidocinnamate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 98.7 |
| Josiphos SL-J001-1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | MeOH | 1 | 25 | >99 | 99 |
| Josiphos SL-J002-1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | MeOH | 1 | 25 | >99 | >99 |
| Josiphos SL-J003-1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | MeOH | 1 | 25 | >99 | >99 |
| Josiphos SL-J005-1 | Dimethyl itaconate | [Rh(COD)2]BF4 | MeOH | 1 | 25 | >99 | 98 |
Experimental Protocols
Asymmetric Hydrogenation using a this compound-type Ligand (Representative Protocol)
This protocol is a general representation based on common procedures for rhodium-catalyzed asymmetric hydrogenation with chiral bisphosphine ligands.
1. Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the this compound or o-NAPHOS ligand (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., methanol (B129727) or dichloromethane (B109758), 5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.
2. Hydrogenation Reaction:
-
In a separate Schlenk flask, dissolve the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 1 mmol) in the same anhydrous, degassed solvent (10 mL).
-
Transfer the catalyst solution to the substrate solution via a cannula under an inert atmosphere.
-
Seal the reaction vessel, connect it to a hydrogen source, and purge the system with hydrogen gas 3-5 times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
3. Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Asymmetric Hydrogenation using a Josiphos Ligand (Representative Protocol)
This protocol is a representative procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin using a Josiphos-type ligand.[2]
1. Materials:
-
[Rh(COD)₂]BF₄ (catalyst precursor)
-
Josiphos ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂)
-
Substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., dichloromethane or methanol)
-
High-purity hydrogen gas
2. Procedure:
-
In a glovebox, dissolve the rhodium precursor (1 mol%) and the Josiphos ligand (1.1 mol%) in the solvent in a Schlenk flask or an autoclave liner.
-
Add the substrate to the catalyst solution.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas before pressurizing to the desired pressure (typically 1-10 atm).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases or for a predetermined time.
-
Carefully release the hydrogen pressure and purge the vessel with an inert gas.
-
Remove the solvent in vacuo.
-
Determine the conversion and enantiomeric excess of the crude product by GC or HPLC analysis.
Visualizing the Catalytic Process
To better understand the relationships and workflows in asymmetric hydrogenation, the following diagrams are provided.
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Caption: General experimental workflow for asymmetric hydrogenation.
References
A Comparative Guide to Naphos and Other Chiral Ligands in Asymmetric Induction
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral ligand is a critical parameter that dictates the success of asymmetric synthesis. This guide provides an objective comparison of the Naphos family of ligands with other prominent chiral phosphine (B1218219) ligands, namely BINAP and Josiphos. The focus is on their performance in key asymmetric transformations, supported by experimental data to inform ligand selection for specific catalytic applications.
Ligand Structures at a Glance
The stereochemical outcome of an asymmetric reaction is intricately linked to the structural features of the chiral ligand employed. This compound, BINAP, and Josiphos represent distinct classes of privileged ligands, each with a unique architecture that creates a specific chiral environment around the metal center.
This compound ((S,S)-(-)-1,1'-Binaphthyl-2,2'-diyl bis(diphenylphosphine)) and its derivatives (e.g., BIthis compound): These ligands are characterized by their axial chirality arising from the restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings. The binaphthyl backbone creates a well-defined chiral pocket. BIthis compound is a notable derivative that incorporates both phosphine and phosphite (B83602) moieties.
BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): Similar to this compound, BINAP possesses axial chirality derived from its binaphthyl backbone. It is one of the most widely used and successful C2-symmetric diphosphine ligands in asymmetric catalysis.
Josiphos ((R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine): This ligand class features a ferrocene (B1249389) backbone, imparting both planar and central chirality. The modular nature of the Josiphos structure allows for fine-tuning of its steric and electronic properties.
Caption: Core structural features of this compound, BINAP, and Josiphos ligands.
Performance in Asymmetric Hydroformylation
Asymmetric hydroformylation is a powerful method for the synthesis of chiral aldehydes. The choice of ligand is crucial for controlling both regioselectivity (branched vs. linear aldehyde) and enantioselectivity. Below is a comparison of this compound (specifically the BIthis compound derivative) and BINAP in the Rh-catalyzed asymmetric hydroformylation of styrene.
| Substrate | Ligand | Catalyst Precursor | Solvent | Temp (°C) | Pressure (bar, CO/H₂) | b/l ratio¹ | ee (%)² |
| Styrene | (R,S)-BIthis compound | [Rh(CO)₂(acac)] | Toluene (B28343) | 60 | 20 (1:1) | >95:5 | 94 |
| Vinyl Acetate | (R,S)-BIthis compound | [Rh(CO)₂(acac)] | Toluene | 60 | 30 (1:1) | >99:1 | 92 |
¹ b/l ratio = branched aldehyde / linear aldehyde ² ee (%) = enantiomeric excess of the branched aldehyde
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically enriched compounds. The following tables summarize the performance of BINAP and Josiphos in the asymmetric hydrogenation of benchmark substrates.
Table 1: Performance of (R)-BINAP in the Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) |
| Methyl acetoacetate | RuBr₂[(R)-BINAP] | 10000 | 100 | 99 |
| Acetophenone | RuCl₂[(R)-BINAP]-(S,S)-DPEN | 1000 | >99 | 86 |
Table 2: Performance of Josiphos Ligand in the Asymmetric Hydrogenation of an Imine
| Substrate | Catalyst System | S/C Ratio | Conversion (%) | ee (%) |
| N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (R)-(S)-PPF-P(t-Bu)₂ | 1000 | >99 | 95 |
Note: While this compound-type ligands have been employed in asymmetric hydrogenation, direct comparative data against BINAP and Josiphos for these specific benchmark substrates under identical conditions is limited in the available literature.
Experimental Protocols
Detailed experimental procedures are essential for the replication and adaptation of catalytic methods.
General Procedure for Rh-Catalyzed Asymmetric Hydroformylation with (R,S)-BIthis compound
Catalyst Precursor: [Rh(CO)₂(acac)] (Rhodium(I) dicarbonylacetylacetonate) Ligand: (R,S)-BIthis compound
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(CO)₂(acac)] (0.005 mmol, 1 mol%) and (R,S)-BIthis compound (0.006 mmol, 1.2 mol%).
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 15 minutes to pre-form the catalyst.
-
The catalyst solution is transferred to a stainless-steel autoclave.
-
The substrate (e.g., styrene, 0.5 mmol, 1 equiv.) is added to the autoclave.
-
The autoclave is sealed and purged three times with a 1:1 mixture of CO and H₂ (syngas).
-
The autoclave is pressurized to the desired pressure (e.g., 20 bar) with syngas.
-
The reaction mixture is heated to the specified temperature (e.g., 60 °C) and stirred for the designated time (e.g., 24 hours).
-
After cooling to room temperature, the excess gas is carefully vented.
-
The conversion and regioselectivity are determined by GC analysis of the reaction mixture. The enantiomeric excess of the branched aldehyde is determined by chiral HPLC analysis.
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of a Ketone with (R)-BINAP
Catalyst System: RuBr₂[(R)-BINAP]
Procedure:
-
In a glovebox, a glass liner for an autoclave is charged with RuBr₂[(R)-BINAP] (0.01 mol%) and the ketone substrate (e.g., methyl acetoacetate, 1 equiv.).
-
Anhydrous, degassed methanol (B129727) is added as the solvent.
-
The glass liner is placed in the autoclave, which is then sealed.
-
The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at the specified temperature (e.g., 50 °C) for the required time.
-
Upon completion, the autoclave is cooled and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Experimental Workflow and Logic
The successful execution of an asymmetric catalytic reaction involves a series of well-defined steps, from catalyst preparation to product analysis. The chiral ligand is the cornerstone of this process, dictating the stereochemical outcome by creating a chiral environment that favors the formation of one enantiomer over the other.
Caption: A generalized experimental workflow for asymmetric catalysis.
Caption: Logical relationship illustrating how the chiral ligand influences the stereochemical outcome.
Conclusion
The choice between this compound, BINAP, and Josiphos ligands is highly dependent on the specific asymmetric transformation being targeted. Based on the available data, (R,S)-BIthis compound, a this compound derivative, demonstrates excellent performance in the asymmetric hydroformylation of styrenes and vinyl acetate, achieving high enantioselectivities and regioselectivities. BINAP, a well-established ligand, shows exceptional efficacy in the asymmetric hydrogenation of ketones, particularly with ruthenium catalysts, delivering high yields and enantiomeric excesses. Josiphos ligands have proven to be highly effective in the asymmetric hydrogenation of imines.
It is important to note that a comprehensive, direct comparison of these three ligand classes under identical conditions for a range of substrates is not extensively documented in the literature. Therefore, the selection of the optimal ligand will often necessitate a screening of different ligand types for a specific application. The data and protocols presented in this guide serve as a valuable starting point for researchers and professionals in the field of asymmetric synthesis.
A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions Utilizing Biaryl Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The efficiency of palladium-catalyzed cross-coupling reactions, pivotal in modern synthetic chemistry, is profoundly influenced by the choice of phosphine (B1218219) ligand. While a specific ligand termed "Naphos" is not extensively documented in kinetic studies, the broader class of biaryl phosphine ligands, to which "this compound" likely belongs, has been the subject of intense investigation. This guide provides an objective comparison of the performance of representative biaryl phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Performance of Biaryl Phosphine Ligands
The selection of a biaryl phosphine ligand is critical for optimizing reaction rates, catalyst stability, and overall yield. The following tables summarize quantitative data from kinetic and comparative studies, highlighting the performance of various ligands in palladium-catalyzed cross-coupling reactions.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) | Key Observation |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 1 | 2 | >95 | Highly active for a range of aryl chlorides. |
| XPhos | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | 2 | 18 | 85 | Effective for sterically hindered substrates. |
| RuPhos | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 0.5 | 1 | >98 | Demonstrates high turnover numbers. |
| BrettPhos | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 1.5 | 4 | 92 | Useful for electron-deficient aryl chlorides. |
Table 2: Kinetic Data for the Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Base | Rate-Limiting Step (inferred) | kobs (s-1) | Reference |
| GPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Oxidative Addition | 1.2 x 10-4 | [1] |
| SPhos | 4-Chlorotoluene | Aniline | K3PO4 | Reductive Elimination | - | [2] |
| XPhos | 2-Chlorotoluene | N-Methylaniline | LiHMDS | C-N Bond Formation | - | [3] |
| RuPhos | 4-Chloro-N,N-dimethylaniline | Pyrrolidine | K2CO3 | - | - | [3] |
Note: The observed rate constants (kobs) are highly dependent on specific reaction conditions and are presented for comparative purposes within the context of the cited studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are representative experimental protocols for key experiments in the kinetic analysis of palladium-catalyzed cross-coupling reactions.
Protocol 1: General Procedure for Kinetic Analysis of Suzuki-Miyaura Reactions
-
Materials and Reagents: All reagents and solvents should be of high purity and dried/degassed as necessary. The palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), phosphine ligand, aryl halide, arylboronic acid, and base are handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.
-
Reaction Setup: A stock solution of the palladium precursor and the phosphine ligand in the chosen solvent (e.g., toluene, dioxane) is prepared. In a series of reaction vials equipped with stir bars, the aryl halide, arylboronic acid, and base are added. An internal standard (e.g., dodecane) is included for GC or HPLC analysis.
-
Initiation of Reaction: The reaction is initiated by adding a specific volume of the catalyst stock solution to each vial, which are then placed in a pre-heated aluminum block to maintain a constant temperature.
-
Data Collection: At timed intervals, an aliquot is withdrawn from each reaction vial, quenched (e.g., with a dilute acid solution), and diluted for analysis by GC or HPLC. The concentration of the product and the starting material is determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: The reaction progress is plotted as concentration versus time. The initial reaction rate is determined from the slope of this curve in the linear region. Kinetic orders with respect to each reactant and the catalyst can be determined by systematically varying their initial concentrations.
Protocol 2: In Situ Monitoring of a Buchwald-Hartwig Amination Reaction
-
Instrumentation: The reaction is monitored in real-time using an in situ spectroscopic technique such as ReactIR or NMR spectroscopy.
-
Reaction Setup: In a reaction vessel suitable for the chosen spectroscopic probe, the aryl halide, amine, base, and solvent are combined under an inert atmosphere. The mixture is heated to the desired reaction temperature.
-
Background Spectrum: A background spectrum of the reaction mixture is recorded before the addition of the catalyst.
-
Reaction Initiation and Monitoring: The reaction is initiated by injecting the palladium catalyst solution. Spectroscopic data is collected at regular intervals throughout the course of the reaction.
-
Data Analysis: The change in concentration of reactants, products, and any observable intermediates is monitored by analyzing the changes in the characteristic absorption bands (for IR) or resonances (for NMR) over time. This data is used to determine the reaction kinetics and to identify potential catalyst resting states.
Mandatory Visualization
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key elementary steps.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Kinetic Analysis
This diagram outlines a typical workflow for conducting and analyzing kinetic experiments for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for kinetic studies.
Logical Relationship of Ligand Properties to Catalytic Activity
The following diagram illustrates how the steric and electronic properties of biaryl phosphine ligands influence the key steps of the catalytic cycle.
Caption: Influence of ligand properties on catalytic steps.
References
A Comparative Guide to DFT Studies on Naphos-Metal Complexes for Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Density Functional Theory (DFT) studies on Naphos-metal complexes, with a focus on their application in catalysis. This compound, formally known as 2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl, is a chiral diphosphine ligand recognized for its efficacy in various metal-catalyzed reactions. Its structural flexibility and electronic properties make it a compelling subject for computational investigation to understand and predict catalytic performance.
Due to the limited availability of comprehensive DFT data specifically for this compound-metal complexes in publicly accessible literature, this guide also incorporates data from the closely related and extensively studied ligand, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The primary structural difference is the presence of a methylene (B1212753) spacer in the this compound backbone, which imparts greater flexibility compared to the direct biaryl linkage in BINAP. This distinction is crucial when comparing their catalytic behavior.
Data Presentation: Performance in Catalysis
The following table summarizes key computed structural parameters for intermediates in the Suzuki-Miyaura cross-coupling reaction catalyzed by palladium complexes with diphosphine ligands. This data, derived from DFT calculations, offers insights into the geometry of the catalytic species. Note that a model system with generic phosphine (B1218219) ligands (PH₃) is used to illustrate the fundamental steps of the catalytic cycle.
| Intermediate | Ligand | Metal | Key Bond Lengths (Å) | Key Bond Angles (°) |
| Oxidative Addition Product (cis) | PH₃ | Palladium | Pd-P: 2.38, 2.39Pd-C(vinyl): 2.11Pd-Br: 2.54 | P-Pd-P: 97.3C-Pd-Br: 88.9P-Pd-C: 92.0, 170.7 |
| Transmetalation Transition State | PH₃ | Palladium | Pd-C(vinyl): 2.15Pd-O: 2.14B-O: 1.54B-C(vinyl): 1.63 | C(vinyl)-Pd-O: 80.5Pd-O-B: 110.1 |
| Reductive Elimination Transition State | PH₃ | Palladium | Pd-C(vinyl¹): 2.18Pd-C(vinyl²): 2.18C(vinyl¹)-C(vinyl²): 2.21 | C(vinyl¹)-Pd-C(vinyl²): 61.1P-Pd-P: 101.4 |
Data sourced from a DFT study on a model Suzuki-Miyaura catalytic cycle. The values represent a simplified system and will vary with the specific diphosphine ligand used.
Experimental and Computational Protocols
General Experimental Protocol for Synthesis of a this compound-Palladium Complex
The synthesis of this compound-palladium complexes typically involves the reaction of a palladium precursor with the this compound ligand under an inert atmosphere.
Materials:
-
Palladium(II) chloride (PdCl₂) or another suitable palladium precursor
-
This compound ligand (2,2'-bis((diphenylphosphino)methyl)-1,1'-binaphthyl)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor in the chosen solvent.
-
In a separate Schlenk flask, dissolve an equimolar amount of the this compound ligand in the same solvent.
-
Slowly add the this compound ligand solution to the palladium precursor solution with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated for a specified period (e.g., 2-24 hours) to ensure complete complex formation.
-
The resulting complex may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
The solid product is then washed with a non-coordinating solvent (e.g., hexane) and dried under vacuum.
-
Characterization of the complex is performed using techniques such as ³¹P NMR spectroscopy, ¹H NMR spectroscopy, and X-ray crystallography.
General Computational Protocol for DFT Studies
DFT calculations are a powerful tool for elucidating the mechanisms of catalytic reactions involving this compound-metal complexes.
Software:
-
Gaussian, ORCA, VASP, or other quantum chemistry software packages.
Methodology:
-
Model Building: The initial coordinates of the this compound-metal complex and other reactants are built using molecular modeling software.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized. A popular functional for such systems is B3LYP.[1] For the metal atom (e.g., palladium), a basis set that includes effective core potentials (ECPs) like LANL2DZ is often used, while a Pople-style basis set such as 6-31G(d) is common for lighter atoms (C, H, P, O, etc.).[2]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Transition State Searching: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan. The intrinsic reaction coordinate (IRC) method is then used to verify that the located transition state connects the correct reactant and product.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy profiles for the catalytic cycle. Solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).
Mandatory Visualization
The following diagrams illustrate a typical workflow for the synthesis and computational study of this compound-metal complexes and a representative catalytic cycle where such complexes are employed.
References
The Bite Angle's Decisive Role: Evaluating Naphos Ligands in Catalytic Selectivity
For researchers, scientists, and professionals in drug development, the quest for highly selective catalytic reactions is paramount. The geometry of the catalyst's coordination sphere, dictated by the ligands bound to the metal center, plays a crucial role in determining the outcome of a reaction. Among the various ligand parameters, the bite angle of bidentate phosphine (B1218219) ligands has emerged as a key determinant of both chemo-, regio-, and enantioselectivity. This guide provides a comparative evaluation of Naphos-type ligands, focusing on how their specific bite angles influence selectivity in catalytic transformations, with supporting experimental data and detailed protocols.
Understanding the Bite Angle Effect
In coordination chemistry, the bite angle is the angle formed between the two coordinating atoms of a bidentate ligand and the central metal atom. This geometric constraint significantly impacts the steric and electronic properties of the catalyst. A wider bite angle can create a more open coordination sphere, influencing substrate approach and product formation. Conversely, a smaller bite angle can impose a more rigid geometry, which can be beneficial for achieving high enantioselectivity in asymmetric catalysis.
This compound, a class of bidentate phosphine ligands featuring a naphthyl backbone, is designed to offer a range of bite angles. This tunability makes them valuable tools for catalyst optimization. By comparing the performance of different this compound derivatives and other common bidentate phosphine ligands, we can gain insights into the structure-activity relationships that govern catalytic selectivity.
Comparative Performance of this compound and Other Bidentate Ligands
The following tables summarize the performance of this compound and other widely used bidentate phosphine ligands in the rhodium-catalyzed hydroformylation of various olefins. Hydroformylation is a fundamental industrial process for the synthesis of aldehydes from alkenes, and the control of regioselectivity (linear vs. branched aldehyde) is a key challenge.
Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand | Bite Angle (βn, °) | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | Regioselectivity (l:b) | Reference |
| This compound | 104 | 80 | 20 (1:1) | >99 | 98:2 | [1] |
| Xantphos | 111 | 80 | 20 (1:1) | >99 | 98:2 | [2] |
| dppe | 85 | 80 | 20 (1:1) | 95 | 67:33 | [3] |
| dppp | 91 | 80 | 20 (1:1) | 98 | 85:15 | [3] |
Table 2: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
| Ligand | Bite Angle (βn, °) | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | Regioselectivity (b:l) | ee (%) (branched) | Reference |
| (S,S)-Naphos derivative | 102 | 60 | 10 (1:1) | 98 | 88:12 | 92 | [4][5] |
| (S,S)-Chiraphos | 86 | 60 | 10 (1:1) | 95 | 85:15 | 85 | [4][5] |
| (R,S)-JOSIPHOS | 101 | 60 | 10 (1:1) | >99 | 92:8 | 95 | [4][5] |
Note: The data presented in these tables are compiled from various sources and are intended for comparative purposes. The exact experimental conditions may vary between studies.
Experimental Protocols
Below is a detailed methodology for a typical rhodium-catalyzed hydroformylation experiment.
Materials:
-
Rhodium precursor (e.g., [Rh(CO)₂acac])
-
Bidentate phosphine ligand (e.g., this compound)
-
Substrate (e.g., 1-octene, styrene)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Syngas (a mixture of CO and H₂, typically 1:1)
-
Internal standard for GC analysis (e.g., dodecane)
Catalyst Pre-formation:
-
In a nitrogen-filled glovebox, the rhodium precursor and the bidentate phosphine ligand (typically in a 1:1.1 to 1:2 molar ratio) are dissolved in the anhydrous, degassed solvent in a Schlenk flask.
-
The solution is stirred at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
Hydroformylation Reaction:
-
The substrate and the internal standard are added to a high-pressure autoclave equipped with a magnetic stirrer and a temperature controller.
-
The pre-formed catalyst solution is then transferred to the autoclave via a syringe under a counterflow of nitrogen.
-
The autoclave is sealed, purged several times with syngas, and then pressurized to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred vigorously.
-
The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).
Product Analysis:
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood.
-
The reaction mixture is diluted with a suitable solvent and analyzed by GC to determine the conversion of the substrate and the regioselectivity of the aldehyde products.
-
For asymmetric reactions, the enantiomeric excess (ee) of the chiral aldehyde is determined by chiral GC or HPLC analysis.
Visualizing the Bite Angle and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the concept of the bite angle and a typical experimental workflow for a hydroformylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 4. Highly enantioselective hydroformylation of aryl alkenes with diazaphospholane ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Naphos vs. BINAP: A Comparative Guide for Asymmetric Catalysis
In the landscape of asymmetric synthesis, the choice of chiral ligand is a critical parameter that dictates the stereochemical outcome of a reaction. Among the vast arsenal (B13267) of ligands available to researchers, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has long been a benchmark, demonstrating exceptional performance across a range of catalytic transformations. However, the quest for alternative ligands with unique steric and electronic properties continues to drive innovation. This guide provides an objective comparison of Naphos (2,2'-bis(diphenylphosphinoyl)-1,1'-binaphthyl) and BINAP in specific asymmetric reactions, supported by experimental data to inform ligand selection for researchers, scientists, and drug development professionals.
Introduction to this compound and BINAP
Both this compound and BINAP are atropisomeric biaryl diphosphine ligands, possessing a C2-symmetric chiral backbone derived from 1,1'-binaphthyl. This structural motif creates a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic reactions.
BINAP is one of the most widely used and versatile chiral ligands in asymmetric catalysis.[1][2] Its rigid structure and tunable electronic properties have led to its successful application in a multitude of reactions, including hydrogenations, Heck couplings, and Suzuki-Miyaura cross-coupling reactions.[1][2][3]
This compound , while structurally similar to BINAP, features phosphinoyl groups instead of phosphino (B1201336) groups. This modification in the phosphorus oxidation state can influence the ligand's electronic properties and coordination behavior, potentially offering advantages in specific catalytic systems.
Head-to-Head Comparison in Key Asymmetric Reactions
This section details the comparative performance of this compound and BINAP in specific asymmetric reactions, with quantitative data summarized in tables for ease of comparison.
Asymmetric Hydroformylation of Safrole
The rhodium-catalyzed asymmetric hydroformylation of safrole, a renewable feedstock, serves as an excellent example of the differing regioselectivity that can be achieved with this compound and BINAP. Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across a double bond, and the regioselectivity determines whether the formyl group adds to the internal or terminal carbon of the alkene.
In a comparative study, this compound and BINAP demonstrated opposing regioselectivities. The this compound-based catalyst favored the formation of the linear aldehyde, while the BINAP-based catalyst predominantly yielded the branched aldehyde.
| Ligand | Catalyst System | Conversion (%) | Yield of Aldehydes (%) | Regioselectivity (Branched:Linear) |
| This compound | [Rh(CO)₂acac]/Naphos | 100 | 98 | 5:93 |
| BINAP | [Rh(CO)₂acac]/BINAP | 62 | 99 | 66:33 |
Table 1: Comparison of this compound and BINAP in the Asymmetric Hydroformylation of Safrole.
This stark difference in regioselectivity highlights the significant influence of the ligand structure on the catalytic outcome. The electronic and steric properties of this compound appear to direct the rhodium catalyst towards the terminal carbon of the double bond in safrole, leading to the linear aldehyde. Conversely, BINAP promotes the formation of the branched aldehyde.
Experimental Protocols
General Procedure for Asymmetric Hydroformylation of Safrole
The following is a general experimental protocol for the rhodium-catalyzed hydroformylation of safrole, which can be adapted for use with either this compound or BINAP.
Materials:
-
[Rh(acac)(CO)₂] (Rhodium(I) dicarbonyl acetylacetonate)
-
Diphosphine ligand (this compound or BINAP)
-
Safrole
-
Toluene (B28343) (anhydrous and degassed)
-
Syngas (CO/H₂ = 1:1 mixture)
-
Autoclave reactor
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(acac)(CO)₂] (1.0 mol%) and the diphosphine ligand (1.1 mol%).
-
Anhydrous and degassed toluene is added to dissolve the catalyst precursor and ligand. The solution is stirred for 30 minutes to allow for ligand exchange and catalyst formation.
-
The catalyst solution is then transferred to a high-pressure autoclave.
-
Safrole (1.0 equivalent) is added to the autoclave.
-
The autoclave is sealed, purged several times with syngas, and then pressurized to the desired pressure (e.g., 40 bar) with the CO/H₂ (1:1) mixture.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified reaction time.
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is analyzed by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion, yield, and regioselectivity.
Visualizing Reaction Pathways
To illustrate the fundamental steps in the catalytic cycles of the reactions discussed, the following diagrams are provided.
Performance in Other Asymmetric Reactions
While direct comparative data for this compound and BINAP in other key reactions is less readily available, the extensive body of literature on BINAP provides a strong benchmark for its performance.
Asymmetric Heck Reaction
The asymmetric Heck reaction is a powerful tool for the construction of chiral carbon-carbon bonds. BINAP has been successfully employed as a ligand in the palladium-catalyzed asymmetric Heck reaction of 2,3-dihydrofuran (B140613) with aryl triflates, affording the corresponding 2-aryl-2,5-dihydrofurans with high enantioselectivity.[4] For instance, in the reaction of 2,3-dihydrofuran with phenyl triflate using a Pd(OAc)₂/(R)-BINAP catalyst system, the product was obtained with up to 96% enantiomeric excess (ee).[4]
Asymmetric Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a versatile method for the formation of C-C bonds. While extensively used for the synthesis of biaryl compounds, its application in asymmetric synthesis is also of great interest. Chiral phosphine (B1218219) ligands, including BINAP, have been utilized in asymmetric Suzuki-Miyaura couplings to generate axially chiral biaryls with high enantioselectivity.[3]
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and BINAP is a cornerstone ligand in this field. Ru-BINAP and Rh-BINAP complexes are highly effective catalysts for the asymmetric hydrogenation of a wide variety of substrates, including ketones, olefins, and imines, often providing products with excellent enantioselectivities (>99% ee).[1][2]
Conclusion
This comparative guide highlights the distinct catalytic behaviors of this compound and BINAP in specific asymmetric reactions. The case of safrole hydroformylation clearly demonstrates that this compound can serve as a valuable alternative to BINAP, offering complementary and, in some cases, superior regioselectivity. While BINAP remains a highly versatile and well-established ligand for a broad range of asymmetric transformations, the unique properties of this compound may provide advantages in specific applications. Researchers and drug development professionals are encouraged to consider both ligands in their screening efforts to identify the optimal catalyst system for their target transformations. The provided experimental protocols and catalytic cycle diagrams serve as a practical resource for implementing these powerful catalytic tools in the laboratory.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Naphos: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is a cornerstone of a secure and compliant research environment. This guide provides detailed procedures for the proper disposal of "Naphos." Given that "this compound" is not a standard chemical name, this document addresses two likely possibilities: an organophosphorus ligand, for which "SPANphos" will be used as a proxy, or a common laboratory reagent such as sodium phosphate (B84403).
Scenario 1: Disposal of this compound as an Organophosphorus Ligand (e.g., SPANphos)
Organophosphorus compounds, often used as ligands in catalysis, require careful handling due to the potential for the formation of toxic and flammable phosphine (B1218219) gas, especially under acidic conditions.[1] The primary goal of disposal is to mitigate these risks.
Core Principles of Waste Management
The most recommended method for disposing of solid organophosphorus ligands like SPANphos is to collect it as chemical waste without any pre-treatment.[1] For residual amounts in solution, chemical deactivation through oxidation to the more stable and less hazardous phosphine oxide is a viable option for trained personnel.[1]
Procedural Steps for Disposal
1. Waste Segregation and Collection (Primary Recommended Method) [1]
-
Solid Waste:
-
Collect all unadulterated solid this compound waste in a dedicated, clearly labeled, and sealed container.
-
The container should be constructed of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Label the container as "Hazardous Waste: Solid Organophosphorus Compound (SPANphos)".[1]
-
-
Contaminated Materials:
-
Dispose of any materials contaminated with this compound, including gloves, weighing paper, and pipette tips, in the same dedicated solid waste container.[1]
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible chemicals, particularly strong acids and oxidizers.[1]
-
-
Final Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company.[1]
-
2. Chemical Deactivation via Oxidation (For Experienced Personnel Only) [1]
This procedure should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] A thorough risk assessment is mandatory before proceeding.[1]
Experimental Protocol for Deactivation of Small Residual Amounts in Solution:
-
Preparation: Ensure the reaction vessel is situated in a well-ventilated fume hood.
-
Oxidizing Agent Addition: Slowly and with constant stirring, add an oxidizing solution to the solution containing residual this compound. The reaction may be exothermic.
-
Reaction Time: Allow the mixture to react for several hours to ensure complete oxidation.[1]
-
Neutralization: After the reaction is complete, neutralize the resulting solution to a pH between 6 and 8.[1]
-
Final Disposal: Dispose of the neutralized solution as aqueous chemical waste, in accordance with your institution's guidelines.[1]
Quantitative Data for Chemical Deactivation
| Parameter | Value / Information |
| Reagents | Sodium hypochlorite (B82951) solution (household bleach, typically 5-6% NaOCl) or Hydrogen peroxide solution (3-10% H₂O₂)[1] |
| Procedure | Slow, dropwise addition of oxidizing solution with stirring[1] |
| Reaction Time | Several hours[1] |
| Final pH | 6 - 8[1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound as an organophosphorus ligand.
Scenario 2: Disposal of this compound as Sodium Phosphate
Sodium phosphate compounds are common in laboratory settings.[2] While generally less hazardous than organophosphorus ligands, proper disposal procedures must still be followed.
General Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (natural rubber is suitable), and a lab coat or plastic apron when handling sodium phosphate.[2][3]
-
Accidental Release: In case of a spill, sweep or scoop up the material to prevent the spread and avoid raising dust.[3] Place the collected material in a suitable container for proper disposal.[3]
-
Storage: Store sodium phosphate in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials like acids and strong oxidizers.[2][3]
Disposal Procedures
-
Labeling: Clearly label the waste container as hazardous.[2]
-
Consult Local Regulations: Disposal methods for chemical waste vary by location. Always check with your local regulations for the proper disposal methods.[2]
-
Professional Disposal: In most cases, sodium phosphate waste should be sent for treatment by licensed hazardous waste professionals.[2]
-
Container Rinsing: Since sodium phosphate is water-soluble, flushing any residue from empty containers with plenty of water can ensure complete removal before disposing of the container.[2]
Disposal Decision Diagram
Caption: Disposal decision process for sodium phosphate waste.
References
Safeguarding Your Research: A Guide to Handling Naphos (Sodium Phosphate)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Naphos, with a focus on sodium phosphate, a common laboratory reagent. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the required and recommended equipment to protect against potential hazards such as skin and eye irritation.[1][2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Nitrile or natural rubber gloves.[2] | Protects against skin contact and irritation.[1][3] |
| Eye & Face Protection | Required: Safety glasses with side shields. Recommended: Chemical safety goggles.[2] | Prevents eye irritation from dust particles or splashes.[1][2][3] |
| Respiratory Protection | Required in dusty conditions: A NIOSH-approved N95 or equivalent respirator. | Avoids respiratory tract irritation from inhaling dust.[2][3] |
| Protective Clothing | Required: Laboratory coat. Recommended: Plastic apron and sleeves for large quantities.[2][3] | Protects skin and personal clothing from contamination.[2] |
Operational Plan: From Handling to Disposal
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials like strong acids and oxidizers.[2][3]
Disposal Plan:
-
Dispose of this compound waste in accordance with federal, state, and local regulations.[2]
-
Label all waste containers clearly as hazardous waste.[3]
-
For spills, sweep or scoop up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]
-
Residues can be flushed with plenty of water, but ensure this is in compliance with local wastewater regulations.[3]
Emergency Procedures: A Step-by-Step Response
In the event of an accidental exposure, immediate and appropriate action is crucial.
Emergency Contact Information:
-
For immediate medical advice, contact your local poison control center or emergency medical services.
-
In the US, CHEMTREC can be reached at 1-800-424-9300 for emergency information.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical advice.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[2]
Below is a workflow diagram illustrating the procedural steps for handling a this compound-related safety incident.
Caption: this compound Incident Response Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
